Product packaging for Futibatinib(Cat. No.:CAS No. 1814961-20-0)

Futibatinib

Cat. No.: B8055466
CAS No.: 1814961-20-0
M. Wt: 418.4 g/mol
InChI Key: KEIPNCCJPRMIAX-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Futibatinib (also known as TAS-120) is a selective, small-molecule kinase inhibitor that specifically and irreversibly targets Fibroblast Growth Factor Receptors 1-4 (FGFR1-4). Its primary research application is in the study of cancers driven by FGFR pathway alterations, particularly intrahepatic cholangiocarcinoma (bile duct cancer) harboring FGFR2 gene fusions or rearrangements . The compound's key research value lies in its unique mechanism of action as a covalent, irreversible inhibitor . Unlike reversible ATP-competitive inhibitors, this compound forms a covalent bond with a conserved cysteine residue located in the P-loop of the FGFR kinase domain. This binding mechanism results in sustained suppression of the FGFR signaling pathway and is investigated as a strategy to overcome acquired resistance to first-generation FGFR inhibitors that often develops due to secondary "gatekeeper" mutations in the kinase domain . In preclinical studies, this compound has demonstrated potent anti-tumor activity in models of human tumors with activating FGFR genetic alterations, suppressing tumor growth in a dose-dependent manner . Researchers utilize this compound to explore the roles of constitutive FGFR signaling in tumor cell proliferation, survival, and metastasis, and to investigate downstream pathways including RAS-MAPK, PI3K-Akt, and JAK-STAT . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N6O3 B8055466 Futibatinib CAS No. 1814961-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIPNCCJPRMIAX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448169-71-8
Record name Futibatinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448169718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Futibatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FUTIBATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B93MGE4AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Futibatinib mechanism of action in cholangiocarcinoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Futibatinib in Cholangiocarcinoma

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (marketed as LYTGOBI®) is a next-generation, orally bioavailable, irreversible, and highly selective small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2][3][4][5] It is approved for the treatment of adult patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[6][7] Cholangiocarcinoma is an aggressive cancer of the bile ducts with a poor prognosis, and FGFR2 genetic aberrations, particularly gene fusions, are key oncogenic drivers in 10-16% of iCCA cases.[8][9] this compound's unique mechanism, characterized by covalent binding to the FGFR kinase domain, offers potent and sustained inhibition of oncogenic signaling and has demonstrated the ability to overcome resistance to reversible FGFR inhibitors.[10][11][12] This document provides a comprehensive technical overview of this compound's mechanism of action, preclinical data, clinical efficacy, and the molecular basis of resistance, supported by detailed experimental protocols and pathway diagrams.

Molecular Mechanism of Action

The fibroblast growth factor (FGF)/FGFR signaling pathway is crucial for various cellular processes, including proliferation, differentiation, migration, and survival.[13][14] In certain cancers, including iCCA, genomic alterations such as gene fusions, amplifications, or mutations lead to aberrant, ligand-independent constitutive activation of FGFR signaling, promoting tumorigenesis.[8][15][16][17]

Irreversible Covalent Binding

This compound is distinguished from other FGFR inhibitors by its irreversible binding mechanism.[10][18] It is designed to form a covalent bond with a highly conserved cysteine residue (Cys492 in FGFR2) located in the P-loop of the ATP-binding pocket of the FGFR kinase domain.[3][5][19] This covalent interaction permanently inactivates the receptor, providing prolonged and sustained inhibition of its kinase activity, even as systemic drug concentrations decrease.[5] Liquid chromatography-mass spectrometry (LC/MS) analysis has confirmed this covalent binding, showing an increase in the mass of the FGFR2 kinase domain that corresponds precisely to the molecular weight of this compound.[1][20]

Inhibition of Downstream Signaling

By irreversibly binding to and inhibiting FGFR2, this compound blocks its autophosphorylation and the subsequent activation of major downstream oncogenic signaling cascades.[1][13][14] The primary pathways inhibited include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation.

  • Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR Pathway: A key regulator of cell growth, survival, and metabolism.

  • Phospholipase Cγ (PLCγ) Pathway: Involved in cell motility and invasion.

  • JAK/STAT Pathway: Contributes to cell survival and proliferation.

Inhibition of these pathways in FGFR2-deregulated cancer cells leads to a decrease in cell viability and a potent antiproliferative effect.[1][13][20]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR2 FGFR2 Fusion Protein PLCg PLCγ FGFR2->PLCg GRB2_SOS GRB2/SOS FGFR2->GRB2_SOS PI3K PI3K FGFR2->PI3K JAK JAK FGFR2->JAK This compound This compound This compound->FGFR2 Irreversible Covalent Binding Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT STAT STAT JAK->STAT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR STAT->Proliferation MEK MEK RAF->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation caption This compound Signaling Pathway Inhibition.

Caption: this compound Signaling Pathway Inhibition.

Preclinical Evidence and Selectivity

Extensive preclinical studies have characterized this compound as a potent and highly selective FGFR inhibitor with significant antitumor activity in models driven by FGFR aberrations.

Kinase Selectivity and Potency

Biochemical assays demonstrate that this compound potently inhibits all four FGFR family members at low nanomolar concentrations.[1][2][4] When tested against a large panel of 296-387 human kinases, this compound showed exceptional selectivity for FGFRs, with minimal off-target activity.[1][19] This high selectivity is crucial for minimizing off-target toxicities.

Data Presentation: Quantitative Inhibitory Activity

Table 1: Biochemical Inhibitory Activity of this compound against FGFRs

Kinase Target IC₅₀ (nM) Reference(s)
FGFR1 1.4 - 3.9 [1][3][4]
FGFR2 1.3 - 1.4 [3][4]
FGFR3 1.6 [3][4][19]
FGFR4 3.7 - 8.3 [3][4]

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free enzymatic assay.

In Vitro and In Vivo Antitumor Activity

This compound has shown potent, selective growth-inhibitory effects on a wide range of human cancer cell lines harboring various FGFR genomic aberrations, including fusions, amplifications, and mutations.[1][2][20] In contrast, cell lines without such alterations were insensitive to the drug.[1] Oral administration of this compound in mouse and rat xenograft models with FGFR-driven human tumors resulted in significant, dose-dependent tumor growth inhibition and, in some cases, tumor regression.[1][2][19]

Table 2: Antiproliferative Activity of this compound in FGFR-Altered Cancer Cell Lines

Cell Line Cancer Type FGFR Alteration GI₅₀ (nM) (approx.) Reference(s)
SNU-16 Gastric Cancer FGFR2 Amplification ~10 [1][19]
AN3 CA Endometrial Cancer FGFR2 Mutation ~1 [1][19]
RT112/84 Bladder Cancer FGFR3 Fusion ~10 [1]
NCI-H1581 Lung Cancer FGFR1 Amplification 7 [3]

GI₅₀ (Half-maximal growth inhibition) values represent the drug concentration that causes a 50% reduction in cell proliferation.

Clinical Efficacy in Cholangiocarcinoma

The clinical development of this compound has been centered on its efficacy in patients with FGFR2-rearranged iCCA. The pivotal Phase 2 FOENIX-CCA2 study provided the primary evidence for its regulatory approval.[10]

The FOENIX-CCA2 Trial

This open-label, single-arm study enrolled 103 patients with unresectable or metastatic iCCA with an FGFR2 fusion or other rearrangement who had received at least one prior line of systemic therapy.[10] Patients received this compound 20 mg orally once daily.[10][19] The trial demonstrated early, durable responses and a manageable safety profile.[10][18]

Data Presentation: Clinical Trial Results

Table 3: Clinical Efficacy of this compound in the FOENIX-CCA2 Trial

Clinical Endpoint Result Reference(s)
Objective Response Rate (ORR) 42% [7][10][21]
- Complete Response (CR) 1 patient (1%) [10]
- Partial Response (PR) 42 patients (41%) [10]
Disease Control Rate (DCR) 82.5% [10]
Median Time to Response 2.5 months [10]
Median Duration of Response (DOR) 9.7 months [7][10][12][21]
Median Progression-Free Survival (PFS) 9.0 months [10][12][22]

| Median Overall Survival (OS) | 21.7 months |[22][23] |

Notably, responses were observed across various FGFR2 fusion partners and in patients with co-occurring genomic alterations in tumor suppressor genes like TP53, indicating broad activity within this molecularly defined patient population.[10][23]

Mechanisms of Acquired Resistance

As with other targeted therapies, acquired resistance can limit the long-term efficacy of this compound. Understanding these mechanisms is critical for developing subsequent lines of therapy.

  • On-Target Resistance: The predominant mechanism of acquired resistance involves the emergence of secondary mutations within the FGFR2 kinase domain.[24][25] The most common mutations occur at the "molecular brake" (N550) and "gatekeeper" (V565) residues, which interfere with drug binding.[24][25][26][27]

  • Rarity of Covalent Site Mutation: A key finding is the rarity of acquired mutations at the Cys492 residue, the site of this compound's covalent binding.[24][25] While such mutations render cells insensitive to this compound, they also appear to reduce the kinase's signaling activity, potentially explaining their low clinical frequency and highlighting an advantage of the irreversible binding mechanism.[24][25]

  • Off-Target Resistance: Resistance can also develop through the activation of bypass signaling pathways that circumvent the need for FGFR signaling, such as alterations in the PI3K/mTOR or MAPK pathways.[26]

G cluster_this compound This compound Action cluster_resistance Mechanisms of Acquired Resistance cluster_on_target_details cluster_off_target_details This compound This compound FGFR2 FGFR2 Fusion Protein This compound->FGFR2 Inhibits OnTarget On-Target Resistance OffTarget Off-Target (Bypass) Resistance FGFR2_mut Secondary FGFR2 Kinase Domain Mutations OnTarget->FGFR2_mut Bypass Activation of Bypass Pathways OffTarget->Bypass Gatekeeper Gatekeeper (V565) Molecular Brake (N550) FGFR2_mut->Gatekeeper Pathways PI3K/AKT/mTOR RAS/MAPK Bypass->Pathways caption Overview of Resistance Mechanisms to this compound. G start Seed FGFR-Altered Cancer Cells treat Treat with this compound (or vehicle control) start->treat incubate Incubate (e.g., 3 hours) treat->incubate lyse Lyse Cells & Prepare Protein Lysate incubate->lyse sds SDS-PAGE Electrophoresis lyse->sds transfer Transfer Proteins to Membrane (e.g., PVDF) sds->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-pFGFR, anti-pERK) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with Chemiluminescent Substrate & Image secondary_ab->detect end Analyze Protein Phosphorylation Levels detect->end caption Workflow for Western Blot Analysis of Pathway Inhibition.

References

Futibatinib's Covalent Inhibition of Fibroblast Growth Factor Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futibatinib (TAS-120) is a potent and selective, orally bioavailable, irreversible inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4. It has received accelerated approval from the U.S. Food and Drug Administration for the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its covalent binding to FGFRs. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Role of FGFR Signaling in Oncology

The fibroblast growth factor (FGF)/FGFR signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[3][4] The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[1] Genetic alterations in FGFR genes, such as gene fusions, rearrangements, amplifications, and activating mutations, can lead to dysregulated kinase activity, driving oncogenesis in various malignancies, including cholangiocarcinoma, urothelial carcinoma, and breast cancer.[3][5] Consequently, FGFRs have emerged as a compelling therapeutic target for cancer.

This compound represents a significant advancement in the field of FGFR-targeted therapies due to its irreversible mechanism of action. Unlike reversible inhibitors that can be displaced by high intracellular concentrations of ATP, this compound forms a stable covalent bond with its target, leading to prolonged and robust inhibition of FGFR signaling.[3][6] This irreversible binding profile is thought to contribute to its high potency and its ability to overcome some forms of acquired resistance observed with reversible inhibitors.[7]

Mechanism of Action: Irreversible Covalent Inhibition

This compound's mechanism of action is characterized by its specific and irreversible binding to the ATP-binding pocket of FGFRs. This is achieved through a Michael addition reaction between the acrylamide "warhead" of this compound and the thiol group of a conserved cysteine residue located in the P-loop (glycine-rich loop) of the kinase domain.[1][8]

The Covalent Binding Site

In FGFR2, the targeted residue is Cysteine 491 (C491).[1] This cysteine is highly conserved across the FGFR family, enabling this compound's pan-FGFR inhibitory activity. The formation of this covalent bond effectively and permanently blocks the ATP-binding site, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.

Downstream Signaling Pathways

By inhibiting FGFR phosphorylation, this compound effectively abrogates the activation of several key downstream signaling pathways that are crucial for tumor cell proliferation and survival. These include:

  • RAS-MAPK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.

  • PI3K-AKT Pathway: This pathway plays a critical role in cell growth, survival, and metabolism.

  • PLCγ Pathway: This pathway is involved in cell motility and invasion.[3][9]

The inhibition of these pathways ultimately leads to the suppression of tumor growth and induction of apoptosis in FGFR-aberrant cancer cells.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg Phosphorylation PI3K PI3K FGFR->PI3K Phosphorylation RAS RAS FGFR->RAS Activation STAT STAT FGFR->STAT Phosphorylation Cell_Effects Cell Proliferation, Survival, Migration PLCg->Cell_Effects AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Effects RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Effects STAT->Cell_Effects This compound This compound This compound->FGFR

Figure 1: Simplified FGFR Signaling Pathway and the Point of Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
TargetIC50 (nM)Reference(s)
FGFR11.8[1][10]
FGFR21.4[6]
FGFR31.6[1][10]
FGFR43.7[1][10]

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.

Table 2: Kinome Selectivity of this compound
Kinase% Inhibition at 100 nM this compoundReference(s)
FGFR199.1[1]
FGFR297.0[1]
FGFR397.8[1]
FGFR494.8[1]
MAPK1269[1]
INSR55[1]

Data from a KINOMEscan panel of 387 wild-type kinases. Only kinases with >50% inhibition are shown, apart from the FGFR family.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the covalent binding and inhibitory activity of this compound.

In Vitro Kinase Assay (KINOMEscan®)

The kinase selectivity of this compound is often determined using a competition binding assay, such as the KINOMEscan® platform from DiscoverX.

Principle: This assay measures the ability of a test compound to compete with an active-site-directed ligand for binding to the kinase active site. The amount of kinase captured on a solid support is quantified, and a lower signal indicates displacement of the ligand by the test compound.

Protocol:

  • Kinase-Ligand Binding: A DNA-tagged kinase is incubated with an immobilized, active-site-directed ligand.

  • Compound Incubation: this compound is added at a fixed concentration (e.g., 100 nM) to the kinase-ligand mixture.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • Data Analysis: The results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.

Confirmation of Covalent Binding by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a crucial technique to confirm the covalent adduction of this compound to FGFR.

Covalent_Binding_Workflow cluster_main Experimental Workflow for Covalent Binding Confirmation Incubation Incubate Recombinant FGFR with this compound Intact_MS Intact Protein LC-MS Analysis Incubation->Intact_MS Digestion Proteolytic Digestion (e.g., with Glu-C) Incubation->Digestion Data_Analysis Data Analysis Intact_MS->Data_Analysis Observe Mass Shift (+418.45 Da) Peptide_MS Peptide Mapping LC-MS/MS Digestion->Peptide_MS Peptide_MS->Data_Analysis Identify Modified Peptide (containing Cys491)

Figure 2: Experimental Workflow for Confirming Covalent Binding of this compound to FGFR.

4.2.1. Intact Protein Analysis

Principle: The intact mass of the FGFR kinase domain is measured before and after incubation with this compound. A mass increase corresponding to the molecular weight of this compound (418.45 Da) confirms covalent binding.[6]

Protocol:

  • Sample Preparation: Recombinant FGFR2 kinase domain is incubated with and without this compound in a suitable buffer.

  • LC-MS Analysis: The samples are analyzed by LC-MS.

    • Chromatography: A reverse-phase C4 or C8 column is typically used for protein separation. A gradient of acetonitrile in water with 0.1% formic acid is used for elution.

    • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire the mass spectra. Data is collected in positive ion mode.

  • Data Analysis: The raw data is deconvoluted to determine the average mass of the protein in both the treated and untreated samples. A mass shift of approximately 418.5 Da in the this compound-treated sample confirms covalent adduct formation.[6]

4.2.2. Peptide Mapping Analysis

Principle: To identify the specific amino acid residue that forms the covalent bond, the this compound-FGFR2 complex is digested with a protease, and the resulting peptides are analyzed by LC-MS/MS.

Protocol:

  • Protein Digestion: The this compound-FGFR2 complex is denatured, reduced, and alkylated. The protein is then digested with a specific protease, such as Glu-C endopeptidase.[1]

  • LC-MS/MS Analysis: The peptide mixture is separated by reverse-phase chromatography (e.g., using a C18 column) and analyzed by tandem mass spectrometry (MS/MS).

    • A data-dependent acquisition method is used, where the most abundant peptide ions in each MS scan are selected for fragmentation.

  • Data Analysis: The MS/MS spectra are searched against the FGFR2 protein sequence using a database search engine (e.g., Mascot, Sequest). The search parameters include a variable modification on cysteine residues corresponding to the mass of this compound. The identification of a peptide containing Cys491 with this mass modification confirms the binding site.[1]

X-ray Crystallography

The three-dimensional structure of the this compound-FGFR complex provides detailed insights into the binding mode and the interactions that contribute to its potency and selectivity. The crystal structure of this compound in complex with FGFR1 has been solved (PDB ID: 6MZW).

Protocol Overview:

  • Protein Expression and Purification: The FGFR kinase domain is expressed (e.g., in insect or bacterial cells) and purified to high homogeneity.

  • Crystallization: The purified FGFR is co-crystallized with this compound, or the ligand is soaked into pre-formed apo-FGFR crystals. This involves screening a wide range of crystallization conditions (precipitants, pH, temperature) to obtain diffraction-quality crystals.

  • Data Collection: The crystals are cryo-cooled and diffraction data is collected at a synchrotron X-ray source.

  • Structure Determination and Refinement: The diffraction data is processed to obtain an electron density map. The structure of the protein-ligand complex is then built into the electron density and refined to high resolution.

Cell-Based Assays

4.4.1. Cell Viability Assay

Principle: To assess the anti-proliferative activity of this compound in cancer cell lines with and without FGFR aberrations.

Protocol (e.g., using CellTiter-Glo®):

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • Lysis and Luminescence Measurement: A reagent containing a thermostable luciferase and luciferin is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

  • Data Analysis: The luminescent signal is read on a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated by fitting the data to a dose-response curve.

4.4.2. Western Blotting for FGFR Phosphorylation

Principle: To determine the effect of this compound on FGFR autophosphorylation in cells.

Protocol:

  • Cell Treatment: Cancer cells with FGFR aberrations are treated with varying concentrations of this compound for a short period (e.g., 1-2 hours).

  • Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated FGFR (e.g., anti-p-FGFR Tyr653/654). A primary antibody against total FGFR is used as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Resistance Mechanisms

Acquired resistance to targeted therapies is a significant clinical challenge. While this compound's irreversible binding mechanism may mitigate some resistance mechanisms seen with reversible inhibitors, resistance can still emerge.

  • On-Target Mutations: Mutations in the FGFR kinase domain can confer resistance. Notably, a mutation at the site of covalent binding, C492F in FGFR2, has been observed, although it is a rare event.[11] Other resistance mutations, such as those in the gatekeeper residue (V565) and the molecular brake region (N550), have also been reported.[11][12]

  • Off-Target Mechanisms: Activation of bypass signaling pathways, such as the PI3K/mTOR or MAPK pathways through alterations in other genes, can also lead to resistance.[13]

Resistance_Mechanisms cluster_main Mechanisms of Resistance to this compound Resistance Acquired Resistance On_Target On-Target Resistance Resistance->On_Target Off_Target Off-Target Resistance Resistance->Off_Target C492F Mutation at Covalent Binding Site (e.g., C492F) On_Target->C492F Gatekeeper Gatekeeper Mutations (e.g., V565L) On_Target->Gatekeeper Bypass Activation of Bypass Signaling Pathways (e.g., PI3K/mTOR, MAPK) Off_Target->Bypass

Figure 3: Overview of Acquired Resistance Mechanisms to this compound.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of the FGFR family of receptor tyrosine kinases. Its unique covalent binding mechanism provides sustained and robust inhibition of FGFR signaling, translating into significant anti-tumor activity in preclinical models and clinical benefit for patients with FGFR-aberrant cancers. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of next-generation covalent inhibitors. A thorough understanding of its mechanism of action and potential resistance pathways is crucial for optimizing its clinical use and developing strategies to overcome resistance.

References

Futibatinib's Target Engagement in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futibatinib (TAS-120) is a potent, orally bioavailable, and irreversible small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1][2] Dysregulation of the FGFR signaling pathway, through gene amplifications, fusions, or activating mutations, is a known driver of oncogenesis in a variety of solid tumors. This compound covalently binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of FGFR-mediated signaling pathways and subsequent anti-tumor activity.[1][3] This technical guide provides a comprehensive overview of this compound's target engagement in cancer cell lines, detailing its mechanism of action, cellular potency, and the experimental protocols used to assess its efficacy.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by irreversibly binding to FGFRs 1-4, thereby blocking the phosphorylation and activation of the receptor.[1][3] This action inhibits downstream signaling cascades crucial for cancer cell proliferation, survival, and migration. The primary pathways affected are the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[3] Inhibition of these pathways ultimately leads to decreased cell viability in cancer cell lines harboring FGFR alterations.[3]

Futibatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR FGFR1-4 RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation This compound This compound This compound->FGFR Irreversible Inhibition

Figure 1: this compound's Inhibition of the FGFR Signaling Pathway.

Quantitative Analysis of this compound's Potency

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines with various FGFR aberrations. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are key metrics for quantifying its potency.

Cell LineCancer TypeFGFR AberrationIC50 / EC50 (µM)Reference
RMS559RhabdomyosarcomaFGFR4 V550L activating mutation~0.5[3]
RH4RhabdomyosarcomaFGFR4 Overexpression~10[3]
AN3 CAEndometrial CarcinomaFGFR2 K310R, N549K mutationsNot specified in provided abstracts
SNU-16Gastric CarcinomaFGFR2 AmplificationNot specified in provided abstracts
OPM-2Multiple MyelomaFGFR3 TranslocationNot specified in provided abstracts
KMS-11Multiple MyelomaFGFR3 TranslocationNot specified in provided abstracts
Recombinant EnzymeIC50 (nM)Reference
FGFR11.8[1]
FGFR21.1[4]
FGFR31.6[1]
FGFR43.7[1]

Experimental Protocols for Assessing Target Engagement

Several key experimental methodologies are employed to elucidate the target engagement of this compound in cancer cell lines. These include Western Blotting, Cellular Thermal Shift Assay (CETSA), and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.

Western Blotting for Downstream Signaling Inhibition

Western blotting is a fundamental technique used to detect the phosphorylation status of FGFR and its downstream signaling proteins, such as AKT and ERK, providing direct evidence of target engagement and pathway inhibition.

Protocol:

  • Cell Culture and Treatment: Plate cancer cell lines with known FGFR aberrations and culture to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0-1 µM) for a specified duration (e.g., 2-24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Cell Culture & this compound Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G

Figure 2: General Workflow for Western Blot Analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying drug binding to its target in a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation than its unbound form.[5][6]

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble FGFR in the supernatant by Western blotting or other protein detection methods like ELISA or mass spectrometry. An increase in the amount of soluble FGFR at higher temperatures in this compound-treated cells indicates target engagement.

CETSA_Workflow A Treat Cells with this compound B Heat Shock at Temperature Gradient A->B C Cell Lysis B->C D Separate Soluble & Precipitated Proteins C->D E Quantify Soluble Target Protein D->E

Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow.

NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay

The NanoBRET assay is a live-cell method to quantify drug-target engagement. It measures the binding of a small molecule to a target protein by detecting the energy transfer between a NanoLuc luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor).[7][8]

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with a plasmid encoding the FGFR-NanoLuc fusion protein.

  • Cell Seeding: Seed the transfected cells into a multi-well plate.

  • Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to FGFR, followed by the addition of this compound at various concentrations.

  • Substrate Addition: Add the NanoLuc substrate to initiate the luminescence reaction.

  • BRET Measurement: Measure the donor and acceptor emission signals. A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and, therefore, target engagement.

NanoBRET_Logic cluster_protein FGFR-NanoLuc Fusion Protein FGFR_NL FGFR-NanoLuc BRET BRET Signal FGFR_NL->BRET Energy Transfer No_BRET No BRET Signal FGFR_NL->No_BRET No Energy Transfer Tracer Fluorescent Tracer Tracer->FGFR_NL Binding This compound This compound This compound->FGFR_NL Competitive Binding

Figure 4: Principle of the NanoBRET Target Engagement Assay.

Conclusion

This compound demonstrates potent and selective target engagement in cancer cell lines harboring FGFR aberrations. Its irreversible binding mechanism leads to sustained inhibition of key oncogenic signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to assess the cellular efficacy and mechanism of action of this compound and other kinase inhibitors. A thorough understanding of these techniques is crucial for the continued development and optimization of targeted cancer therapies.

References

Futibatinib Pharmacodynamics in Xenograft Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Futibatinib (formerly TAS-120) is a next-generation, orally bioavailable, potent, and highly selective small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1][2] Its unique mechanism involves irreversible covalent binding to a conserved cysteine residue within the P-loop of the FGFR kinase domain, distinguishing it from reversible ATP-competitive inhibitors.[3][4][5] This covalent modification leads to sustained, durable inhibition of FGFR signaling.[4] Preclinical evaluation in xenograft models has been crucial for elucidating the pharmacodynamic properties of this compound, confirming its on-target activity, and establishing a strong rationale for its clinical development in patients with FGFR-driven malignancies.[1][6] This guide provides an in-depth overview of this compound's pharmacodynamics in various xenograft models, detailing its impact on signaling pathways, summarizing antitumor efficacy data, and outlining key experimental protocols.

Mechanism of Action and Signaling Pathway

The FGFR signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, migration, and survival.[4][7] Aberrations such as gene amplification, mutations, or fusions in FGFRs can lead to constitutive activation of this pathway, driving oncogenesis in various cancers.[2] this compound selectively targets these aberrant FGFRs. By forming a covalent bond, it permanently disables the receptor's kinase activity, thereby blocking the autophosphorylation and activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[1][4][7] This sustained inhibition effectively halts the signals that promote tumor cell growth and survival.[4]

Futibatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Activates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Gene Expression (Proliferation, Survival) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->FGFR Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis A 1. Cancer Cell Line Culture & Expansion B 2. Subcutaneous Implantation in Mice A->B C 3. Tumor Growth to 100-200 mm³ B->C D 4. Randomization into Treatment Groups C->D E 5. Daily Oral Dosing (this compound or Vehicle) D->E F 6. Regular Monitoring: - Tumor Volume - Body Weight E->F G 7a. Efficacy Endpoint: Tumor Growth Inhibition F->G H 7b. PD Endpoint: Tumor Excision at Time Points Post-Dose F->H I 8. Biomarker Analysis (e.g., Western Blot for pFGFR, pERK) H->I

References

The Role of FGFR Aberrations in Futibatinib Sensitivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway, driven by genomic aberrations such as fusions, mutations, and amplifications, is a key oncogenic driver in a variety of cancers.[2] Futibatinib (formerly TAS-120) is a potent, selective, and irreversible inhibitor of FGFR1, 2, 3, and 4.[1] Its unique covalent binding mechanism offers a promising therapeutic strategy for patients with FGFR-driven malignancies, including those who have developed resistance to reversible FGFR inhibitors.[3][4] This technical guide provides a comprehensive overview of the role of FGFR aberrations in determining sensitivity to this compound, supported by preclinical and clinical data, detailed experimental protocols, and signaling pathway visualizations.

The FGFR Signaling Pathway and Oncogenic Aberrations

The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that are activated upon binding to fibroblast growth factors (FGFs).[5][6] This binding event induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, initiating a cascade of downstream signaling pathways.[2][7] The major downstream pathways include the RAS-RAF-MEK-MAPK pathway, which primarily drives cell proliferation, the PI3K-AKT-mTOR pathway, which promotes cell survival, the JAK-STAT pathway, involved in tumor invasion and metastasis, and the PLCγ-PKC pathway, which regulates cell motility.[2][5][7]

Oncogenic activation of the FGFR pathway can occur through several mechanisms:

  • Gene Fusions/Rearrangements: These are common in intrahepatic cholangiocarcinoma (iCCA), particularly involving FGFR2.[8][9][10] The fusion of FGFR2 with a partner gene leads to a constitutively active kinase, driving uncontrolled cell growth.[9]

  • Gene Mutations: Activating mutations in the FGFR kinase domain can lead to ligand-independent signaling. These are frequently observed in urothelial carcinoma (FGFR3) and other solid tumors.[11]

  • Gene Amplifications: Overexpression of FGFRs due to gene amplification can enhance downstream signaling and is found in various cancers, including breast and gastric cancer.[2]

// Nodes FGF [label="FGF", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCG [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Invasion [label="Invasion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Motility [label="Motility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges FGF -> FGFR [arrowhead=normal, color="#5F6368"]; FGFR -> RAS [arrowhead=normal, color="#5F6368"]; FGFR -> PI3K [arrowhead=normal, color="#5F6368"]; FGFR -> STAT [arrowhead=normal, color="#5F6368"]; FGFR -> PLCG [arrowhead=normal, color="#5F6368"]; RAS -> RAF -> MEK -> ERK -> Proliferation [arrowhead=normal, color="#5F6368"]; PI3K -> AKT -> mTOR -> Survival [arrowhead=normal, color="#5F6368"]; STAT -> Invasion [arrowhead=normal, color="#5F6368"]; PLCG -> PKC -> Motility [arrowhead=normal, color="#5F6368"]; this compound -> FGFR [arrowhead=tee, color="#EA4335", style=dashed]; } .dot Caption: Simplified FGFR signaling pathway and its downstream effects.

This compound: Mechanism of Action

This compound is a highly selective, irreversible inhibitor of FGFR1-4.[1][12] Unlike ATP-competitive inhibitors that bind reversibly to the kinase domain, this compound forms a covalent bond with a conserved cysteine residue within the ATP binding pocket of the FGFR kinase domain.[1][6] This irreversible binding leads to sustained inhibition of FGFR phosphorylation and downstream signaling, ultimately resulting in decreased viability of cancer cells harboring FGFR alterations.[1] Preclinical studies have shown that this irreversible mechanism may lead to a lower risk of developing drug resistance due to FGFR escape mutations compared to reversible inhibitors.[13]

Clinical Efficacy of this compound in FGFR-Aberrant Tumors

Clinical trials have demonstrated the efficacy of this compound across a range of solid tumors with various FGFR aberrations.

Table 1: Efficacy of this compound in a Phase I Dose-Expansion Study[12]
Tumor TypePredominant FGFR AberrationObjective Response Rate (ORR)Disease Control Rate (DCR)
Intrahepatic CholangiocarcinomaFGFR2 Fusions/Rearrangements25.4%Not Reported
Urothelial CarcinomaFGFR3 or FGFR1 Mutations16%47%
All Solid Tumors (Overall)Various FGFR1-3 Aberrations13.7%Not Reported
Table 2: Efficacy of this compound in a Phase II Study in Intrahepatic Cholangiocarcinoma (iCCA)[15]
Patient PopulationFGFR AberrationObjective Response Rate (ORR)Disease Control Rate (DCR)Median Duration of Response
Previously treated, locally advanced/metastatic iCCA (n=67)FGFR2 Fusions or Rearrangements37.3%82.1%8.3 months
Table 3: Efficacy of this compound in a Phase II Basket Trial (TiFFANY)[16][17]
Patient PopulationFGFR Aberration Detected by ctDNAObjective Response Rate (ORR)
Refractory advanced solid malignancies (n=26)Mutations, Amplifications, Fusions19.2%

These data highlight the significant anti-tumor activity of this compound, particularly in patients with FGFR2 fusion-positive cholangiocarcinoma.[11][14] Responses have also been observed in patients with other tumor types and FGFR aberrations, demonstrating the broad potential of this agent.[11]

Mechanisms of Resistance to this compound

Despite the durable responses observed with this compound, acquired resistance can still occur. The primary mechanism of acquired resistance to FGFR inhibitors involves the emergence of secondary mutations in the FGFR2 kinase domain.[15] Notably, mutations at the N550 molecular brake and V565 gatekeeper residues are common.[16] However, disruption of the cysteine residue (C492) that this compound covalently binds to is a rare event, potentially due to a negative impact of this mutation on FGFR2 signaling.[15] Off-target resistance mechanisms involving the activation of bypass signaling pathways, such as the PI3K/mTOR and MAPK pathways, have also been identified.[17]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines with and without FGFR aberrations

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[19]

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a humidified incubator.[14]

  • Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[19]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

  • Mix thoroughly and measure the absorbance at 570 nm using a plate reader.[19]

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of this compound concentration.

// Nodes Seed_Cells [label="Seed Cells in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_this compound [label="Add this compound Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate (e.g., 72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_MTT [label="Add MTT Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_MTT [label="Incubate (1-4h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Solubilizer [label="Add Solubilization Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Read_Absorbance [label="Read Absorbance (570nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Calculate_IC50 [label="Calculate IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Seed_Cells -> Add_this compound -> Incubate -> Add_MTT -> Incubate_MTT -> Add_Solubilizer -> Read_Absorbance -> Calculate_IC50 [arrowhead=normal, color="#5F6368"]; } .dot Caption: Workflow for a cell viability assay (MTT).

Western Blotting for Phosphorylated FGFR

This protocol is used to determine the effect of this compound on FGFR phosphorylation.

Materials:

  • Cancer cell lysates treated with and without this compound

  • Lysis buffer containing phosphatase and protease inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-FGFR, anti-total-FGFR)

  • HRP-conjugated secondary antibody

  • ECL detection reagents

  • Imaging system

Procedure:

  • Lyse cells in lysis buffer on ice.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Denature protein samples by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL detection reagents and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with an anti-total-FGFR antibody as a loading control.

In Vivo Xenograft Tumor Model

This protocol is to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line suspension (e.g., in Matrigel)

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flanks of the mice.[9]

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups daily via oral gavage.

  • Measure tumor volume and body weight two to three times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Immunohistochemistry (IHC)

This protocol is for the analysis of biomarkers in tumor tissues from xenograft models.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody (e.g., anti-phospho-ERK, anti-Ki-67)

  • Biotinylated secondary antibody and streptavidin-HRP complex

  • DAB substrate[11]

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the FFPE tissue sections.

  • Perform heat-induced antigen retrieval.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking solution.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash and incubate with the biotinylated secondary antibody.

  • Wash and incubate with the streptavidin-HRP complex.

  • Develop the signal with DAB substrate.[11]

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Analyze the slides under a microscope.

// Nodes FGFR_Aberration [label="FGFR Aberration\n(Fusion, Mutation, Amplification)", fillcolor="#FBBC05", fontcolor="#202124"]; Constitutive_Activation [label="Constitutive FGFR Signaling", fillcolor="#F1F3F4", fontcolor="#202124"]; Oncogenesis [label="Oncogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Futibatinib_Treatment [label="this compound Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [label="Irreversible Inhibition of FGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Tumor Cell Apoptosis/\nGrowth Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sensitivity [label="Sensitivity to this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges FGFR_Aberration -> Constitutive_Activation [arrowhead=normal, color="#5F6368"]; Constitutive_Activation -> Oncogenesis [arrowhead=normal, color="#5F6368"]; Futibatinib_Treatment -> Inhibition [arrowhead=normal, color="#5F6368"]; Inhibition -> Apoptosis [arrowhead=normal, color="#5F6368"]; Oncogenesis -> Futibatinib_Treatment [style=dotted, arrowhead=none, color="#5F6368"]; Apoptosis -> Sensitivity [arrowhead=normal, color="#5F6368"]; } .dot Caption: Relationship between FGFR aberrations and this compound sensitivity.

Conclusion

This compound represents a significant advancement in the treatment of cancers driven by FGFR aberrations. Its irreversible mechanism of action provides durable inhibition of FGFR signaling, leading to meaningful clinical responses in patients with a variety of solid tumors, most notably FGFR2 fusion-positive cholangiocarcinoma. A thorough understanding of the specific FGFR alterations within a patient's tumor is paramount for predicting sensitivity to this compound. The experimental protocols provided in this guide offer a framework for researchers and clinicians to investigate the efficacy of this compound and to further elucidate the mechanisms of response and resistance to this targeted therapy. Future research will likely focus on combination strategies to overcome resistance and expand the utility of this compound to a broader patient population.

References

Methodological & Application

Futibatinib's Impact on Cancer Cell Growth: An In Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Abstract

Futibatinib is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4).[1][2][3][4] This document provides a detailed overview of the in vitro application of this compound to assess its anti-proliferative effects on cancer cell lines. It includes a summary of its efficacy, a comprehensive protocol for a cell proliferation assay, and diagrams illustrating its mechanism of action and the experimental workflow. This guide is intended for researchers and scientists in the fields of oncology and drug development.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in normal cellular processes such as proliferation, differentiation, and migration.[2][3] However, aberrant FGFR signaling, due to genomic alterations like gene amplifications, fusions, and mutations, is a known driver in various cancers.[1][3][5] this compound is a targeted therapy designed to selectively and irreversibly bind to the kinase domain of FGFRs, thereby inhibiting their activity and blocking downstream signaling pathways that promote tumor growth.[2][6][7] This application note details a common in vitro method, the MTT cell proliferation assay, to quantify the cytotoxic effects of this compound on cancer cells.

Mechanism of Action

This compound exerts its anti-tumor effects by covalently binding to a specific cysteine residue within the ATP-binding pocket of FGFR1-4.[2][6] This irreversible binding blocks the phosphorylation of the FGFRs and subsequently inhibits downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.[1][2][7]

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes This compound This compound This compound->FGFR Irreversibly Inhibits

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Data Presentation: Anti-proliferative Activity of this compound

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines harboring FGFR genomic aberrations. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are summarized below.

Cancer TypeCell LineFGFR Genomic AberrationGI50/IC50 (µmol/L)
Gastric CancerSNU-16FGFR2 Amplification~0.01 - 0.05
Multiple MyelomaOPM-2FGFR3 Translocation~0.01 - 0.05
Multiple MyelomaKMS-11FGFR3 Translocation~0.01 - 0.05
Breast Cancer-FGFR1/2 Amplification~0.001 - 0.05
Lung Cancer-FGFR1 Amplification~0.001 - 0.05
Endometrial Cancer-FGFR2 Point Mutation~0.001 - 0.05
Bladder Cancer-FGFR3 Fusion~0.001 - 0.05
Breast Cancer (MCF10A engineered)FGFR2 Y375CFGFR2 Y375C Mutation0.137
Breast Cancer (MCF10A engineered)FGFR2-BICC1FGFR2-BICC1 Fusion0.018

Note: The GI50/IC50 values are approximate and can vary depending on the specific experimental conditions.[1][8]

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines the steps for determining the effect of this compound on the proliferation of adherent cancer cell lines using a 96-well plate format.

Materials:

  • Cancer cell line with known FGFR aberration

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, 2% (v/v) glacial acetic acid, pH 4.7)[9]

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: this compound Treatment cluster_assay Day 5: MTT Assay Harvest Harvest and count cells Seed Seed cells into 96-well plate (e.g., 5,000 cells/well) Harvest->Seed Incubate1 Incubate overnight (37°C, 5% CO2) Seed->Incubate1 Prepare_Drug Prepare serial dilutions of this compound Add_Drug Add this compound to wells Prepare_Drug->Add_Drug Incubate2 Incubate for 72 hours Add_Drug->Incubate2 Add_MTT Add MTT solution to each well Incubate3 Incubate for 3-4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution Incubate3->Add_Solubilizer Incubate4 Incubate overnight Add_Solubilizer->Incubate4 Read_Plate Read absorbance at 570 nm Incubate4->Read_Plate

Figure 2: Experimental workflow for the this compound MTT cell proliferation assay.

Procedure:

Day 1: Cell Seeding

  • Culture the selected cancer cell line to ~80% confluency.

  • Harvest the cells using trypsin-EDTA and perform a cell count.

  • Dilute the cells in complete culture medium to the desired seeding density (this should be optimized for each cell line, a starting point is 3,000-8,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a blank control.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

Day 2: this compound Treatment

  • Prepare a series of this compound dilutions in complete culture medium from the stock solution. A suggested starting range is 0.001 µM to 10 µM.

  • Also prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Carefully remove the medium from the wells and replace it with 100 µL of the corresponding this compound dilution or vehicle control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.[1]

Day 5: MTT Assay and Data Analysis

  • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9][10]

  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[10]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization. Alternatively, incubate the plate overnight at 37°C.[10]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[10]

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Conclusion

The in vitro cell proliferation assay is a fundamental tool for evaluating the efficacy of anti-cancer agents like this compound. This protocol provides a robust framework for assessing the dose-dependent inhibitory effects of this compound on the growth of cancer cell lines with FGFR alterations. The data generated from these assays are crucial for the preclinical evaluation of this compound and for understanding its therapeutic potential in targeting FGFR-driven malignancies.

References

Application Note: Western Blot Analysis of Fibroblast Growth Factor Receptor (FGFR) Phosphorylation Following Futibatinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in various cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of FGFR signaling, often due to genetic alterations like mutations, amplifications, or fusions, is implicated in the development and progression of several cancers.[1][2] Futibatinib is a potent and selective, irreversible inhibitor of FGFR1, 2, 3, and 4.[2][3][4] It covalently binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, which blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways.[1][2][5]

This application note provides a detailed protocol for performing Western blot analysis to measure the phosphorylation status of FGFR (pFGFR) in cancer cell lines following treatment with this compound. This immunoassay is a fundamental method to confirm the drug's on-target activity and to quantify its inhibitory effect on FGFR signaling.

Principle of the Assay

Western blotting, or immunoblotting, is a technique used to detect specific proteins in a sample.[6] To assess the effect of this compound, cancer cells with known FGFR alterations are treated with the inhibitor.[7] Following treatment, cells are lysed, and the total protein is extracted. The proteins are then separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is probed with a primary antibody specific for the phosphorylated form of FGFR (e.g., pFGFR Tyr653/654) to measure the extent of receptor activation.[8][9] The membrane is also probed with antibodies for total FGFR and a loading control (e.g., GAPDH) to ensure equal protein loading and to normalize the pFGFR signal. A reduction in the pFGFR signal relative to total FGFR in drug-treated samples indicates successful inhibition by this compound.[7][10]

FGFR Signaling and this compound's Mechanism of Action

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of specific tyrosine residues in their intracellular kinase domains.[11][12] This phosphorylation event creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which drive cell proliferation and survival.[1][11][13][14] this compound acts by irreversibly binding to the FGFR kinase domain, preventing this initial autophosphorylation step, thereby shutting down these oncogenic signals.[1][7][15]

FGFR_Pathway This compound Inhibition of FGFR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization pFGFR pFGFR (Autophosphorylation) FGFR->pFGFR Activation FRS2 FRS2 pFGFR->FRS2 PLCG PLCγ pFGFR->PLCG STAT STAT pFGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation STAT->Proliferation This compound This compound This compound->pFGFR Inhibition

Caption: this compound irreversibly inhibits FGFR autophosphorylation.

Experimental Protocol

This protocol is designed for cancer cell lines with known FGFR aberrations treated with this compound.

Materials and Reagents
  • Cell Line: Cancer cell line with a known FGFR alteration (e.g., SNU-16, KMS-11).[7]

  • Culture Medium: As recommended for the specific cell line.

  • This compound: Stock solution in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[16][17]

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

  • Transfer Membrane: PVDF or nitrocellulose membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[17]

  • Primary Antibodies:

    • Rabbit anti-pFGFR (Tyr653/654)

    • Rabbit anti-total FGFR

    • Mouse anti-GAPDH or anti-β-actin (Loading Control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Procedure
  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 12-24 hours, if required, to reduce basal receptor phosphorylation.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time (e.g., 2-4 hours).[10] Include a vehicle control (DMSO) corresponding to the highest this compound concentration.

  • Cell Lysis:

    • Aspirate the medium and wash cells once with ice-cold PBS.[16]

    • Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Membrane Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer. Add SDS-PAGE sample buffer and boil at 95°C for 5-10 minutes.[17]

    • Load 20-30 µg of total protein per lane onto a polyacrylamide gel.[6]

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[6]

  • Immunoblotting and Detection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]

    • Incubate the membrane with the primary antibody for pFGFR (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein levels, the same membrane can be stripped and reprobed for total FGFR and a loading control (GAPDH or β-actin). Alternatively, run parallel gels.

Western Blot Workflow

Western_Blot_Workflow Workflow for pFGFR Western Blot Analysis A 1. Cell Culture & this compound Treatment B 2. Cell Lysis (with inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Membrane Transfer (PVDF) D->E F 6. Immunoblotting (Blocking, Antibodies) E->F G 7. ECL Detection & Imaging F->G H 8. Densitometry & Data Analysis G->H

Caption: From cell treatment to quantitative data analysis.

Data Analysis and Expected Results

The chemiluminescent signals captured are quantified using densitometry software (e.g., ImageJ).[18] The intensity of the pFGFR band is normalized first to the corresponding total FGFR band and then to the loading control band to correct for any variations in protein loading.

Expected Outcome: Treatment with this compound is expected to cause a dose-dependent decrease in the level of phosphorylated FGFR. The levels of total FGFR and the loading control should remain relatively constant across all treatment conditions.

Table 1: Representative Quantitative Data from Western Blot Analysis

The following table illustrates a typical dataset obtained from this protocol, showing the dose-dependent inhibition of FGFR phosphorylation by this compound.

This compound (nM)pFGFR Intensity (Arbitrary Units)Total FGFR Intensity (Arbitrary Units)GAPDH Intensity (Arbitrary Units)Normalized pFGFR Signal*% Inhibition
0 (Vehicle)98,500101,200110,5001.000%
1045,30099,800111,2000.4753%
5012,100102,500109,8000.1288%
1004,900100,600110,1000.0595%

*Normalized pFGFR Signal is calculated as: (pFGFR / Total FGFR) / (pFGFR_vehicle / Total FGFR_vehicle).

Conclusion

This Western blot protocol provides a reliable and quantitative method for assessing the inhibitory activity of this compound on its target, FGFR. By measuring the reduction in receptor phosphorylation, researchers can effectively confirm the drug's mechanism of action in a cellular context. This assay is crucial for preclinical studies, dose-response characterizations, and for understanding the molecular impact of novel FGFR inhibitors in drug development.

References

Application Notes and Protocols for Establishing Futibatinib-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futibatinib (TAS-120) is an irreversible fibroblast growth factor receptor (FGFR) inhibitor that has shown significant clinical activity in patients with tumors harboring FGFR alterations, particularly FGFR2 fusion-positive cholangiocarcinoma.[1][2][3][4][5] As with other targeted therapies, acquired resistance can limit the long-term efficacy of this compound. Understanding the mechanisms of resistance and developing strategies to overcome them is a critical area of research. This document provides detailed protocols for establishing and characterizing this compound-resistant cell line models, which are invaluable tools for these investigations.

The primary mechanisms of resistance to FGFR inhibitors, including this compound, often involve on-target secondary mutations in the FGFR kinase domain.[6] The most frequently observed mutations occur at the "molecular brake" (N550) and "gatekeeper" (V565) residues of FGFR2.[6] this compound's covalent binding to a cysteine residue (C492) in the P-loop makes it less susceptible to some resistance mutations that affect reversible inhibitors.[7] However, resistance can still emerge through various mechanisms. Additionally, "off-target" resistance can arise from the activation of bypass signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which can circumvent the effects of FGFR inhibition.[8]

These application notes provide a framework for generating this compound-resistant cell lines, characterizing their resistance mechanisms, and assessing the activity of downstream signaling pathways.

Data Presentation

Table 1: In Vitro Activity of this compound Against Wild-Type and Mutant FGFR2

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against Ba/F3 cells engineered to express various forms of FGFR2. The data illustrates the potency of this compound against wild-type FGFR2 and its differential activity against common resistance mutations.

FGFR2 Kinase DomainAmino Acid ChangeIC50 (nmol/L)Fold Change vs. Wild-Type
Wild-Type-21
Gatekeeper Mutations
V565F>1000>500
V565I50.625.3
V565L1.30.65
Molecular Brake Mutations
N550H13.66.8
N550K13.96.95
Other Mutations
E566A3.41.7
L618V2.51.25

Data adapted from preclinical studies in Ba/F3 cells.[9]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a dose-escalation method for generating this compound-resistant cancer cell lines. This method involves continuous exposure of a parental cell line to gradually increasing concentrations of this compound.

Materials:

  • Parental cancer cell line sensitive to this compound (e.g., a cholangiocarcinoma cell line with an FGFR2 fusion)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture flasks, plates, and other necessary consumables

  • Cell viability assay kit (e.g., CellTiter-Glo®, CCK-8)

Procedure:

  • Determine the Initial this compound Concentration:

    • Perform a dose-response curve for the parental cell line using a cell viability assay to determine the IC50 of this compound.

    • The starting concentration for generating resistant cells should be low, typically in the range of the IC20 (the concentration that inhibits 20% of cell growth) or 1/10 to 1/5 of the IC50.[10]

  • Initial Drug Exposure:

    • Culture the parental cells in the complete medium containing the starting concentration of this compound.

    • Monitor the cells for signs of toxicity and proliferation. Initially, a significant proportion of cells may die.

  • Dose Escalation:

    • Once the cells have adapted and are proliferating steadily at the current this compound concentration (typically after 2-3 passages), increase the drug concentration.[11]

    • A 1.5- to 2.0-fold increase in concentration at each step is a common strategy.[1]

    • If a significant number of cells die after a dose increase, maintain the culture at that concentration until a stable population of growing cells is established. If the majority of cells die, it may be necessary to return to the previous, lower concentration for a period before attempting to increase the dose again.[11]

  • Maintenance and Expansion:

    • Continue this stepwise increase in this compound concentration over several months.

    • At each stage, it is advisable to cryopreserve vials of cells as backups.

    • Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the parental IC50), the resistant cell line is considered established.

  • Characterization and Validation:

    • Confirm the resistant phenotype by performing a cell viability assay to compare the IC50 of the resistant cell line to the parental cell line. A significant increase in the IC50 value confirms resistance.[1]

    • Maintain the resistant cell line in a medium containing a maintenance concentration of this compound to ensure the stability of the resistant phenotype.

Protocol 2: Characterization of Resistant Cell Lines - Western Blotting for Signaling Pathway Analysis

This protocol outlines the procedure for analyzing the activation status of key signaling pathways in parental and this compound-resistant cell lines using Western blotting.

Materials:

  • Parental and this compound-resistant cell lines

  • Lysis buffer (e.g., NP-40 or RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., Bradford or BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Nitrocellulose or PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 3-5% BSA or non-fat milk in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Recommended Primary Antibodies:

Target ProteinSupplier (Example)
p-FGFR (Tyr653/654)Cell Signaling Technology
Total FGFR2Abcam
p-ERK1/2 (Thr202/Tyr204)Cell Signaling Technology
Total ERK1/2Cell Signaling Technology
p-AKT (Ser473)Cell Signaling Technology
Total AKTCell Signaling Technology
β-Actin or GAPDH (Loading Control)Santa Cruz Biotechnology

Procedure:

  • Cell Lysis:

    • Culture parental and resistant cells to approximately 80% confluency.

    • Treat cells with this compound at various concentrations or for different time points as required for the experiment.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative protein expression and phosphorylation levels.

Visualizations

Signaling Pathways in this compound Resistance

The following diagram illustrates the primary signaling pathways involved in the response and resistance to this compound.

Futibatinib_Resistance_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR2 FGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR2->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR2->PI3K_AKT_mTOR This compound This compound This compound->FGFR2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Promotes Resistance_Mutations On-Target Resistance (e.g., N550K, V565F) Resistance_Mutations->FGFR2 Alters (Prevents Inhibition) Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Signaling pathways in this compound action and resistance.

Experimental Workflow for Establishing Resistant Cell Lines

This diagram outlines the key steps in the generation and characterization of this compound-resistant cell line models.

Experimental_Workflow Start Start: Parental Sensitive Cell Line IC50_Determination Determine Parental IC50 (Cell Viability Assay) Start->IC50_Determination Dose_Escalation Continuous Culture with Stepwise Increase in This compound Concentration IC50_Determination->Dose_Escalation Resistant_Population Selection of Resistant Population Dose_Escalation->Resistant_Population Resistant_IC50 Confirm Resistance: Determine Resistant IC50 Resistant_Population->Resistant_IC50 Characterization Characterization of Resistant Cell Line Resistant_IC50->Characterization Genomic_Analysis Genomic Analysis (e.g., Sequencing for FGFR2 mutations) Characterization->Genomic_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-ERK, p-AKT) Characterization->Signaling_Analysis

Caption: Workflow for generating this compound-resistant cell lines.

References

Application Notes and Protocols: Futibatinib Dose-Response in FGFR2-Amplified Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response characteristics of futibatinib, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptor (FGFR), in cancer cells with FGFR2 amplification. Detailed protocols for key experiments are included to facilitate research and development of this targeted therapy.

Introduction

This compound (formerly TAS-120) is a small molecule kinase inhibitor that selectively and irreversibly targets FGFR1, 2, 3, and 4. Aberrant FGFR signaling, often driven by gene amplification, fusions, or mutations, is a key oncogenic driver in various cancers, including gastric, breast, and cholangiocarcinoma. This compound covalently binds to a conserved cysteine residue in the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways. This document outlines the effects of this compound on FGFR2-amplified cancer cells and provides detailed methodologies for assessing its dose-dependent activity.

Data Presentation

Quantitative Analysis of this compound Activity

This compound demonstrates potent and selective inhibitory activity against FGFR kinases and antiproliferative effects in FGFR2-amplified cancer cell lines.

ParameterTarget/Cell LineValueReference
Enzyme Inhibition (IC50) FGFR11.8 nM
FGFR21.4 nM
FGFR31.6 nM
FGFR43.7 nM
FGFR Phosphorylation Inhibition (IC50) OCUM-2MD3 (FGFR2-amplified gastric cancer)4.9 ± 0.1 nM
Antiproliferative Activity (GI50) SNU-16 (FGFR2-amplified gastric cancer)16 nM
KATO-III (FGFR2-amplified gastric cancer)21 nM
OCUM-2MD3 (FGFR2-amplified gastric cancer)9.2 nM
MFM-223 (FGFR2-amplified breast cancer)25 nM

Mandatory Visualizations

Signaling Pathway of this compound Action

Futibatinib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR2 FGFR2 (Amplified) FGF->FGFR2 Binds p_FGFR2 p-FGFR2 FGFR2->p_FGFR2 Dimerization & Autophosphorylation This compound This compound This compound->p_FGFR2 Irreversibly Inhibits FRS2 FRS2 p_FGFR2->FRS2 PI3K PI3K p_FGFR2->PI3K PLCG PLCγ p_FGFR2->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Proliferation

This compound inhibits FGFR2 signaling pathways.
Experimental Workflow: Dose-Response Analysis

Experimental_Workflow cluster_assays Endpoint Assays start Seed FGFR2-Amplified Cells (e.g., SNU-16, OCUM-2MD3) treatment Treat with this compound (Dose-Response Concentrations) start->treatment incubation Incubate for Specified Duration (e.g., 72 hours) treatment->incubation viability Cell Viability Assay (MTT/MTS) incubation->viability western Western Blot Analysis (p-FGFR, p-ERK, etc.) incubation->western apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis data_analysis Data Analysis: Dose-Response Curves & IC50 viability->data_analysis western->data_analysis apoptosis->data_analysis

Workflow for assessing this compound's effects.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is adapted from standard colorimetric cell viability assay procedures and is suitable for determining the dose-dependent cytotoxic effects of this compound.

Materials:

  • FGFR2-amplified cancer cell lines (e.g., SNU-16, OCUM-2MD3)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed FGFR2-amplified cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Typical concentration ranges for dose-response analysis are from 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO-containing medium at the same final concentration as the highest this compound dose).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT/MTS Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement:

    • For MTT assay: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.

    • For MTS assay: The formazan product is soluble in the culture medium.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the GI50/IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for FGFR Signaling

This protocol details the detection of phosphorylated FGFR2 and downstream signaling proteins to confirm the mechanism of action of this compound.

Materials:

  • FGFR2-amplified cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR (Tyr653/654), anti-FGFR2, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities relative to the loading control (GAPDH or β-actin).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Materials:

  • FGFR2-amplified cells

  • This compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0, 100, 500, 1000 nM) for a duration known to induce apoptosis (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent (e.g., TrypLE Express).

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.

  • Data Acquisition and Analysis: Analyze the samples on a flow cytometer within 1 hour. Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and gates. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

This compound effectively inhibits FGFR2 signaling in amplified cancer cells, leading to a dose-dependent decrease in cell viability and induction of apoptosis. The provided protocols offer a framework for researchers to investigate the cellular and molecular effects of this compound, aiding in the preclinical and clinical development of this targeted therapeutic agent. Careful optimization of these protocols for specific cell lines and experimental conditions is recommended for robust and reproducible results.

Unveiling the Preclinical Power of Futibatinib: In Vivo Efficacy in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols and compiled data on the in vivo efficacy of futibatinib (TAS-120), a selective and irreversible FGFR1-4 inhibitor, in various mouse xenograft models of human cancers. The presented information is intended to guide researchers, scientists, and drug development professionals in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in tumors harboring fibroblast growth factor receptor (FGFR) aberrations.

Mechanism of Action: Irreversible FGFR Inhibition

This compound covalently binds to a conserved cysteine residue within the ATP binding pocket of FGFRs, leading to an irreversible inhibition of FGFR signaling.[1] This potent and sustained inhibition disrupts downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[2][3][4][5] Preclinical studies have consistently demonstrated that this compound exhibits significant, dose-dependent anti-tumor activity in xenograft models with FGFR amplifications, mutations, or fusions.[6][7]

FGFR Signaling Pathway and this compound Inhibition

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_this compound cluster_pathways cluster_outcomes FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Autophosphorylation This compound This compound This compound->FGFR Irreversibly Inhibits RAS_MAPK RAS-MAPK Pathway P1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT PLCg PLCγ Pathway P1->PLCg P2 P P3 P Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis CDX_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Cell Culture (e.g., SNU-16, AN3CA) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Injection 3. Subcutaneous Injection into Immunodeficient Mice Cell_Harvest->Injection Tumor_Growth 4. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. This compound Administration (Oral Gavage) Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 8. Humane Endpoint Monitoring->Endpoint Data_Analysis 9. Data Analysis & Pharmacodynamics Endpoint->Data_Analysis

References

Application Notes and Protocols for the Preclinical Pharmacokinetic Analysis of Futibatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futibatinib (TAS-120) is a potent, irreversible, and highly selective inhibitor of fibroblast growth factor receptors 1, 2, 3, and 4 (FGFR1-4). Aberrant FGFR signaling is a key driver in various cancers, making this compound a promising therapeutic agent. Understanding the pharmacokinetic profile of this compound in preclinical species is crucial for predicting its human pharmacokinetics, establishing a safe and efficacious dosing regimen, and supporting its clinical development.

These application notes provide a comprehensive overview of the preclinical pharmacokinetic analysis of this compound, including a summary of key pharmacokinetic parameters in various animal models, detailed experimental protocols for in vivo studies and bioanalysis, and visualizations of the relevant signaling pathway and experimental workflow.

Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound has been characterized in several preclinical species, primarily mice, rats, and beagle dogs. Following oral administration, this compound is generally absorbed, with dose-dependent increases in exposure observed.

Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)Reference
25150014500~4
50--"double-digit µM·h"-

Note: Specific numerical values for Cmax and AUC at the 50 mg/kg dose were not available in the cited literature.

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs (Oral Administration)
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)Reference
0.6735.4 ± 12.11.5 ± 0.5152.3 ± 45.63.2 ± 0.8

Data are presented as mean ± standard deviation.

Note: Comprehensive pharmacokinetic data for rats and detailed tissue distribution data for any species were not available in the public domain literature reviewed.

Experimental Protocols

This section details the methodologies for conducting preclinical pharmacokinetic studies of this compound.

Animal Models and Husbandry
  • Species: Male/Female NOD SCID Gamma (NSG) mice (6-8 weeks old), Sprague-Dawley rats, or Beagle dogs.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. They should have ad libitum access to standard chow and water.

  • Acclimation: Animals should be acclimated to the facility for at least 3-5 days before the experiment.

Formulation and Drug Administration
  • Formulation: For oral administration, this compound can be suspended in a vehicle consisting of 0.5% hydroxypropyl methylcellulose (HPMC) in water. The suspension should be prepared fresh daily and stirred continuously to ensure homogeneity.

  • Administration:

    • Oral Gavage (Mice/Rats): Administer the this compound suspension using a suitable gavage needle. The dosing volume is typically 10 mL/kg.

    • Oral Administration (Dogs): this compound can be administered orally in capsules or as a suspension.

Blood Sample Collection
  • Mice: Blood samples can be collected via cardiac puncture at specified time points (e.g., 0, 0.5, 1, 2, and 4 hours post-dose).

  • Rats/Dogs: Blood samples (approximately 1.5 mL) can be collected from a suitable vein (e.g., cephalic or saphenous vein) at various time points (e.g., 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 9, 12, and 24 hours post-dose).

  • Anticoagulant: Collect blood samples in tubes containing an appropriate anticoagulant, such as heparin or K2EDTA.

  • Plasma Preparation: Centrifuge the blood samples at approximately 1000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Immediately freeze the plasma samples and store them at -20°C or lower until analysis.

Bioanalytical Method for this compound Quantification in Plasma by UPLC-MS/MS

This protocol is adapted from validated methods for the quantification of this compound in plasma.

  • Instrumentation:

    • An ultra-high performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 418.99 ⟶ 295.97

      • Internal Standard (e.g., Derazantinib): m/z 468.96 ⟶ 382.00

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.

    • Add 200 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at a high speed (e.g., 6,743 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Inject an appropriate volume (e.g., 2 µL) of the supernatant into the UPLC-MS/MS system.

  • Calibration and Quality Control:

    • Prepare a series of calibration standards and quality control (QC) samples by spiking blank animal plasma with known concentrations of this compound.

    • The linear range should cover the expected concentrations in the study samples (e.g., 0.5 to 100 ng/mL).

Signaling Pathway and Experimental Workflow Visualizations

FGFR Signaling Pathway

This compound exerts its therapeutic effect by irreversibly inhibiting the FGFR signaling pathway. The diagram below illustrates the key components of this pathway.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg Activates This compound This compound This compound->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Application Note: Assessment of Cell Viability in SNU-16 Gastric Cancer Cells Following Treatment with Futibatinib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the cytotoxic effects of Futibatinib on the SNU-16 human gastric carcinoma cell line using a standard cell viability assay.

Introduction

SNU-16 is a poorly differentiated human gastric carcinoma cell line established from the ascites of a 33-year-old female patient.[1][2][3] A key characteristic of SNU-16 cells is the amplification of the Fibroblast Growth Factor Receptor 2 (FGFR2) gene, which makes this cell line a valuable in vitro model for studying gastric cancers with FGFR2 alterations and for evaluating the efficacy of FGFR-targeted therapies.[2][4][5]

This compound (TAS-120) is a potent and irreversible small-molecule inhibitor of FGFR1, 2, 3, and 4.[6][7][8][9][10] It covalently binds to a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to the inhibition of FGFR phosphorylation and downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways.[6][7][8] This disruption of signaling ultimately suppresses tumor cell proliferation and survival in cancers with aberrant FGFR signaling.[6][7][11] Preclinical studies have demonstrated that this compound has potent anti-proliferative activity against various cancer cell lines with FGFR genomic aberrations, including gastric cancer.[8][9]

This application note details a protocol for a cell viability assay to quantify the dose-dependent effect of this compound on SNU-16 cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the cell viability assay.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output FGF FGF Ligand FGFR FGFR2 FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation This compound This compound This compound->FGFR Irreversible Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Simplified FGFR2 Signaling Pathway and this compound Inhibition.

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis culture Culture SNU-16 Cells harvest Harvest and Count Cells culture->harvest seed Seed Cells into 96-well Plate harvest->seed prepare_drug Prepare this compound Dilutions add_drug Add this compound to Wells prepare_drug->add_drug incubate Incubate for 72 hours add_drug->incubate add_mtt Add MTT Reagent incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental Workflow for the Cell Viability Assay.

Data Presentation

The anti-proliferative activity of this compound and other FGFR inhibitors on SNU-16 cells is summarized below. The data indicates that cell lines with FGFR2 amplification, such as SNU-16, are highly sensitive to FGFR inhibition.

CompoundTarget(s)Cell LineAssay TypeIC50 / GI50Reference
This compound FGFR1-4SNU-16ProliferationSingle-digit nM[12]
AZD4547FGFR1-3SNU-16Proliferation3 nM[6]
BGJ398FGFR1-4SNU-16Viability~150 nM[13]
PD173074FGFR1, 3SNU-16Viability~380 nM[13]
RK-019FGFR1-4SNU-16Viability3.96 ± 4.4 nM[14][15]
PazopanibVEGFR, PDGFR, FGFRSNU-16Survival0.1 - 2.0 µM
PonatinibBcr-Abl, VEGFR, FGFRSNU-16Proliferation20 nM

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Experimental Protocols

This section provides a detailed protocol for performing a cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. This colorimetric assay measures the metabolic activity of viable cells.[15]

Materials and Reagents
  • SNU-16 cells (ATCC® CRL-5974™ or equivalent)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Cell Culture
  • Culture SNU-16 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay Protocol
  • Cell Seeding:

    • Harvest SNU-16 cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Include wells with medium only for blank measurements.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).

    • Include a vehicle control (DMSO at the same concentration as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm if desired to reduce background noise.

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using non-linear regression analysis.

Conclusion

The SNU-16 cell line, with its documented FGFR2 amplification, serves as an appropriate and sensitive model for evaluating the in vitro efficacy of FGFR inhibitors like this compound. The provided protocol for the MTT-based cell viability assay offers a robust method for quantifying the cytotoxic effects of this compound and determining its IC50 value. The expected outcome is a significant reduction in SNU-16 cell viability in a dose-dependent manner, consistent with the targeted mechanism of action of this compound.

References

Application Notes and Protocols: Assessing the Synergy of Futibatinib with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futibatinib (Lytgobi®) is a potent and irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1] Dysregulation of the FGFR signaling pathway is a known driver in various malignancies, making it a key therapeutic target.[2][3][4][5] this compound covalently binds to a cysteine residue in the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways, including RAS-MAPK, PI3K-AKT/mTOR, and JAK/STAT, thereby decreasing cancer cell viability.[1]

The combination of targeted therapies like this compound with traditional chemotherapy presents a promising strategy to enhance anti-tumor efficacy, overcome resistance, and potentially reduce dosages to minimize toxicity.[6][7] Preclinical studies have demonstrated the synergistic potential of this compound with various chemotherapeutic agents across different cancer types.[8][9][10]

These application notes provide a detailed protocol for assessing the synergistic effects of this compound in combination with chemotherapy agents in preclinical cancer models.

This compound Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the FGFR signaling cascade. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.

Futibatinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binds FRS2 FRS2 FGFR:f2->FRS2 Activates JAK_STAT JAK-STAT Pathway FGFR:f2->JAK_STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K PLCg PLCγ FRS2->PLCg RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Migration RAF_MEK_ERK->Proliferation AKT_mTOR AKT-mTOR Pathway PI3K->AKT_mTOR AKT_mTOR->Proliferation DAG_IP3 DAG/IP3 PLCg->DAG_IP3 DAG_IP3->Proliferation JAK_STAT->Proliferation This compound This compound This compound->FGFR:f2 Inhibits

This compound's mechanism of action on the FGFR signaling pathway.

Preclinical Synergy of this compound with Chemotherapy

Several in vitro studies have investigated the synergistic effects of this compound with various chemotherapy agents in cancer cell lines with FGFR aberrations. The results are summarized in the table below.

Cancer TypeCell LineChemotherapy AgentSynergy Assessment MethodCombination Index (CI) at ED90Reference
Gastric CancerSNU-165-FluorouracilChou-Talalay0.50[10]
PaclitaxelChou-Talalay0.71[10]
CisplatinChou-Talalay0.76[10]
GemcitabineChou-Talalay0.29[10]
RhabdomyosarcomaRMS559IrinotecanBliss IndependenceSynergistic[8][9]
VincristineBliss IndependenceSynergistic[8][9]

Note: A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][11][12] The Bliss Independence model also assesses synergy, with negative ΔBliss scores indicating a synergistic reduction in cell viability.[9]

Experimental Protocol for In Vitro Synergy Assessment

This protocol outlines the steps to determine the synergistic potential of this compound with a chemotherapy agent using the Chou-Talalay method.[6][11][12]

Materials and Reagents
  • Cancer cell line with known FGFR alteration

  • Complete cell culture medium

  • This compound

  • Chemotherapy agent of interest

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

  • Drug combination analysis software (e.g., CompuSyn)

Experimental Workflow

The overall workflow for assessing synergy is depicted below.

Synergy_Workflow A 1. Single Agent Dose-Response Determine IC50 for this compound and Chemotherapy individually B 2. Combination Study Design Select concentration ranges and constant ratio for combination A->B C 3. Cell Treatment Seed cells and treat with single agents and combination B->C D 4. Viability Assay Measure cell viability after incubation period C->D E 5. Data Analysis Calculate Combination Index (CI) using Chou-Talalay method D->E F Synergy (CI < 1) E->F If G Additive (CI = 1) E->G If H Antagonism (CI > 1) E->H If

Experimental workflow for in vitro synergy assessment.
Detailed Methodology

3.1. Single Agent Dose-Response Curves

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions for this compound and the chemotherapy agent separately in complete culture medium. A typical dose-response curve would involve 8-10 concentrations.

  • Treatment: Treat the cells with the single agents at varying concentrations. Include vehicle-treated control wells.

  • Incubation: Incubate the plates for a period that allows for a measurable effect on cell viability (typically 72 hours).

  • Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each drug by plotting the percentage of cell viability against the drug concentration and fitting the data to a non-linear regression curve.

3.2. Combination Study

  • Experimental Design: Based on the individual IC50 values, design the combination experiment. The Chou-Talalay method often utilizes a constant-ratio combination design.[6] For example, if the IC50 of this compound is 1 µM and the IC50 of the chemotherapy is 10 µM, a constant ratio of 1:10 can be used. Prepare serial dilutions of the drug combination at this fixed ratio.

  • Treatment: Treat the seeded cells with:

    • This compound alone (at the concentrations used in the combination)

    • Chemotherapy agent alone (at the concentrations used in the combination)

    • The combination of this compound and the chemotherapy agent

    • Vehicle control

  • Incubation and Viability Assessment: Follow the same procedure as for the single-agent dose-response curves.

Data Analysis and Interpretation

The analysis of drug combination studies is crucial for determining synergy. The logical flow of this analysis is outlined below.

Data_Analysis_Logic A Input: Dose-effect data for single agents and combination B Median-Effect Analysis (Chou-Talalay) A->B C Calculate Combination Index (CI) CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ B->C D Generate Fa-CI Plot (Fraction affected vs. CI) C->D E Interpret Results D->E F Synergy (CI < 1) E->F G Additive (CI = 1) E->G H Antagonism (CI > 1) E->H

Logical flow for the analysis of drug combination data.
  • Combination Index (CI) Calculation: The Combination Index is calculated using the Chou-Talalay method.[6][11][12] The equation is as follows: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

    Where:

    • (D)₁ and (D)₂ are the concentrations of drug 1 (this compound) and drug 2 (chemotherapy) in combination that result in a certain effect (e.g., 50% inhibition).

    • (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that would produce the same effect.

  • Fa-CI Plot (Chou-Talalay Plot): A plot of the CI values against the fraction of cells affected (Fa) provides a visual representation of the interaction over a range of effect levels.

  • Interpretation:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Conclusion

The protocol described provides a robust framework for the preclinical assessment of synergy between this compound and chemotherapy. Rigorous experimental design and data analysis are paramount for accurately determining the nature of the drug interaction. The evidence of synergy from in vitro studies can provide a strong rationale for further investigation in in vivo models and potential clinical translation.

References

Application Notes and Protocols for Futibatinib Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futibatinib (TAS-120) is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] It forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways.[1][3][4] These pathways, including RAS-MAPK, PI3K-AKT, PLCγ, and JAK-STAT, are crucial for cell proliferation, survival, and differentiation.[1][5][6] Dysregulation of the FGF/FGFR signaling axis through gene fusions, amplifications, or mutations is a known driver in various cancers.[4][7] This document provides detailed protocols for in vitro and cell-based assays to validate the inhibitory activity of this compound against its targets.

Data Presentation

Biochemical Potency of this compound

The inhibitory activity of this compound against the FGFR family was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate potent and selective inhibition.

Kinase TargetThis compound IC50 (nM)
FGFR11.8
FGFR21.3 - 1.4
FGFR31.6
FGFR43.7 - 8.3

Data compiled from multiple sources.[2][7][8][9]

Cellular Activity of this compound

The anti-proliferative effects of this compound have been demonstrated in various cancer cell lines harboring FGFR alterations.

Cell LineCancer TypeFGFR AlterationThis compound IC50 (nM)
SNU-16Gastric CarcinomaFGFR2 AmplificationPotent (nM range)
AN3 CAEndometrial CarcinomaFGFR2 MutationPotent (nM range)
OCUM-2MD3Gastric CancerFGFR2 Amplification<4.6
RMS559RhabdomyosarcomaFGFR4 Mutation~500
RH4RhabdomyosarcomaFGFR4 Overexpression~10,000

Data compiled from multiple sources.[7][10][11][12]

Signaling Pathway

The FGF/FGFR signaling pathway is a critical regulator of cellular processes. Ligand binding induces receptor dimerization and autophosphorylation of the intracellular kinase domains, initiating a cascade of downstream signaling. This compound's irreversible binding to the kinase domain blocks this phosphorylation and subsequent signal transduction.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR (FGFR1, 2, 3, 4) FGF->FGFR Binds P1 Receptor Dimerization & Autophosphorylation FGFR->P1 Activates This compound This compound This compound->FGFR Irreversibly Inhibits FRS2 FRS2 P1->FRS2 PLCG PLCγ P1->PLCG JAK JAK P1->JAK GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC Ca_Release Ca²⁺ Release DAG_IP3->Ca_Release STAT STAT JAK->STAT STAT->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation

Caption: FGFR Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the IC50 value of this compound against a target FGFR kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Kinase (e.g., FGFR2) - Substrate (e.g., Poly(E,Y)4:1) - ATP - this compound Serial Dilution Start->Prep_Reagents Kinase_Reaction Set up Kinase Reaction: - Add Kinase, Substrate, and this compound - Incubate Prep_Reagents->Kinase_Reaction Start_Reaction Initiate Reaction: Add ATP Kinase_Reaction->Start_Reaction Incubate_Reaction Incubate at Room Temperature Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate for 40 min Stop_Reaction->Incubate_Stop Detect_ADP Detect ADP: Add Kinase Detection Reagent Incubate_Stop->Detect_ADP Incubate_Detect Incubate for 30-60 min Detect_ADP->Incubate_Detect Read_Luminescence Read Luminescence Incubate_Detect->Read_Luminescence Analyze_Data Analyze Data: - Plot Dose-Response Curve - Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Biochemical Kinase Inhibition Assay.

Materials:

  • Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare this compound Serial Dilutions:

    • Dissolve this compound in DMSO to make a 10 mM stock solution.

    • Perform serial dilutions in kinase buffer to achieve the desired concentration range for testing (e.g., 10-point, 3-fold dilutions starting from 1 µM).

  • Set up the Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the this compound serial dilutions to the appropriate wells. Include DMSO-only wells as a no-inhibitor control.

    • Add 2.5 µL of a solution containing the FGFR kinase and substrate in kinase buffer. The final concentration of the kinase and substrate should be optimized for the specific assay.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the Kinase Reaction:

    • Add 5 µL of ATP solution in kinase buffer to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Mix the plate gently.

  • Incubate:

    • Incubate the reaction plate at room temperature for 60 minutes.

  • Stop the Reaction and Deplete ATP:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Mix the plate and incubate at room temperature for 40 minutes.

  • Detect ADP:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Mix the plate and incubate at room temperature for 30-60 minutes.

  • Measure Luminescence:

    • Read the luminescence of the plate using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based FGFR Phosphorylation Assay (Western Blot)

This protocol details a method to assess the inhibitory effect of this compound on FGFR phosphorylation in a cellular context.

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16 with FGFR2 amplification)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • FGF ligand (e.g., FGF2)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FGFR (e.g., p-FGFR Tyr653/654), anti-total-FGFR, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and transfer membranes

  • Western blotting apparatus and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the FGFR-dependent cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

    • Stimulate the cells with a specific FGF ligand (e.g., 10 ng/mL FGF2) for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To assess total FGFR and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-FGFR signal to the total FGFR signal and the loading control.

    • Compare the levels of FGFR phosphorylation across the different treatment conditions.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to evaluate the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipettes

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure Absorbance:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

References

Troubleshooting & Optimization

Identifying and mitigating Futibatinib off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Futibatinib. The information is designed to help identify and mitigate potential off-target effects during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.

My cells are showing unexpected toxicity or a phenotype inconsistent with FGFR inhibition. How can I determine if this is an off-target effect?

An unexpected cellular response could be due to off-target activities of this compound. A systematic approach is recommended to investigate this.

  • Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, the Fibroblast Growth Factor Receptors (FGFRs), in your cellular model. The Cellular Thermal Shift Assay (CETSA) is a valuable technique for this. A successful CETSA experiment will show a thermal stabilization of FGFRs in the presence of this compound.

  • Investigate Known Potential Off-Targets: Kinome scans of this compound have suggested potential, albeit limited, interaction with Mitogen-activated protein kinase 12 (MAPK12) and the Insulin Receptor (INSR). You can assess the activity of these kinases in your treated cells using specific biochemical assays.

  • Broad Off-Target Profiling: If the above steps do not explain the observed phenotype, a broader, unbiased approach like kinobeads-based affinity purification coupled with mass spectrometry can help identify other potential off-target kinases.

I have identified a potential off-target kinase. How can I validate this finding?

Validation is crucial to confirm a true off-target effect. Here are the recommended steps:

  • Orthogonal Assays: Use a different experimental method to confirm the initial finding. For example, if you identified the off-target through a proteomics screen, validate it with a biochemical kinase activity assay using the purified candidate kinase.

  • Dose-Response Relationship: Establish a clear dose-response curve for the off-target kinase inhibition by this compound. This will help determine the concentration at which the off-target effect becomes relevant.

  • Cellular Phenotype Correlation: Correlate the inhibition of the off-target kinase with the observed cellular phenotype. This can be achieved by using a more selective inhibitor for the off-target kinase (if available) or through genetic approaches like siRNA or CRISPR/Cas9 to knockdown the off-target and see if it recapitulates the phenotype observed with this compound.

How can I mitigate off-target effects in my experiments?

  • Dose Optimization: Use the lowest effective concentration of this compound that inhibits FGFR signaling without significantly affecting the identified off-target kinases. A careful dose-response analysis is critical.

  • Use of Control Compounds: Include a structurally related but inactive compound as a negative control. Also, using other FGFR inhibitors with different off-target profiles can help dissect on- and off-target effects.

  • Genetic Approaches: As mentioned above, using siRNA or CRISPR/Cas9 to modulate the expression of the off-target can help differentiate its contribution to the observed phenotype.

Frequently Asked Questions (FAQs)

What are the known on-target, off-tumor effects of this compound?

The most prominent on-target, off-tumor effect of this compound is hyperphosphatemia. This occurs due to the inhibition of FGFR1 in the kidneys, which plays a role in phosphate homeostasis. In clinical settings, this is typically managed with phosphate-lowering medication and dose adjustments. For in-vitro studies, it is important to be aware of this systemic effect, although it is less likely to be a direct confounding factor in cell culture experiments unless studying specific renal cell models.

What were the findings of the KINOMEscan for this compound?

A KINOMEscan against 387 wild-type kinases showed that at a concentration of 100 nM, this compound exhibited greater than 50% inhibition for only two kinases other than the FGFRs: MAPK12 (69% inhibition) and INSR (55% inhibition). However, subsequent cell-free enzymatic assays indicated that the inhibition of these kinases by this compound was limited, suggesting a high selectivity for FGFRs.

Is this compound's covalent binding mechanism a concern for off-target effects?

This compound is a covalent irreversible inhibitor, forming a covalent bond with a cysteine residue in the ATP-binding pocket of FGFRs. While covalent inhibitors can have a higher risk of off-target effects due to their reactivity, this compound has demonstrated high selectivity. The covalent nature of the binding leads to a prolonged duration of action, which should be considered in experimental design, particularly in washout experiments. Strategies to assess the selectivity of covalent inhibitors include using activity-based protein profiling.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase Target% Inhibition at 100 nMIC50 (nM)Citation(s)
FGFR199.1%1.8
FGFR297.0%1.4
FGFR397.8%1.6
FGFR494.8%3.7
MAPK1269%Limited Inhibition
INSR55%Limited Inhibition

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to assess the engagement of this compound with its target (FGFR) and potential off-targets (MAPK12, INSR) in intact cells using Western blotting for detection.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Liquid nitrogen

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-FGFR, anti-MAPK12, anti-INSR, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for 1-3 hours.

  • Harvesting and Heating:

    • Harvest cells and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis:

    • Subject the samples to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Add lysis buffer and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Western Blotting:

    • Collect the supernatant and determine the protein concentration.

    • Normalize the protein concentrations for all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

Kinobeads Pulldown for Off-Target Identification

This protocol outlines a chemical proteomics approach to identify potential off-targets of this compound in a competitive binding format.

Materials:

  • Kinobeads (commercially available or prepared in-house)

  • Cell lysate

  • This compound

  • DMSO

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease and phosphatase inhibitors)

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer

Procedure:

  • Lysate Preparation: Prepare a cell lysate and determine the protein concentration.

  • Competitive Binding:

    • Incubate aliquots of the cell lysate with increasing concentrations of this compound (and a DMSO control) for 1 hour at 4°C.

    • Add equilibrated kinobeads to each lysate and incubate for another 1-2 hours at 4°C with rotation.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by adding elution buffer and heating.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-gel or in-solution digestion of the eluted proteins with trypsin.

    • Clean up the resulting peptides.

  • LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of this compound are potential off-targets.

Biochemical Kinase Assay for MAPK12 and INSR

This protocol describes a general method to measure the kinase activity of MAPK12 and INSR in the presence of this compound.

Materials:

  • Recombinant active MAPK12 or INSR kinase

  • Specific peptide substrate for each kinase

  • This compound

  • DMSO

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase reaction buffer, the specific kinase, and its peptide substrate.

    • Add the diluted this compound or DMSO control.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ assay according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

cluster_0 On-Target Pathway This compound This compound FGFR FGFR This compound->FGFR Inhibits Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Activates Tumor Growth Inhibition Tumor Growth Inhibition Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT)->Tumor Growth Inhibition Leads to

Caption: On-target signaling pathway of this compound.

Start Start Unexpected Phenotype Unexpected Phenotype Start->Unexpected Phenotype CETSA Perform CETSA for On-Target (FGFR) Engagement Unexpected Phenotype->CETSA OnTargetEngaged On-Target Engaged? CETSA->OnTargetEngaged BiochemicalAssay Biochemical Assay for Known Off-Targets (MAPK12, INSR) OnTargetEngaged->BiochemicalAssay Yes Re-evaluateHypothesis Re-evaluate Experimental Hypothesis OnTargetEngaged->Re-evaluateHypothesis No OffTargetHit Off-Target Hit? BiochemicalAssay->OffTargetHit Kinobeads Kinobeads Pulldown + MS OffTargetHit->Kinobeads No OptimizeExperiment Optimize Experiment (Dose, Controls) OffTargetHit->OptimizeExperiment Yes ValidateHits Validate New Hits Kinobeads->ValidateHits ValidateHits->OptimizeExperiment End End OptimizeExperiment->End Re-evaluateHypothesis->End

Caption: Troubleshooting workflow for unexpected experimental results.

OnTarget On-Target Effect Inhibition of FGFR signaling ObservedPhenotype Observed Cellular Phenotype OnTarget->ObservedPhenotype Contributes to OffTarget Off-Target Effect Inhibition of other kinases (e.g., MAPK12, INSR) OffTarget->ObservedPhenotype Contributes to

Caption: Logical relationship between on-target and off-target effects.

Futibatinib In Vitro Resistance: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting acquired resistance to futibatinib in vitro. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. On-Target Resistance: FGFR2 Kinase Domain Mutations

  • Question: We are observing decreased sensitivity to this compound in our long-term cell culture models. What are the likely on-target mechanisms of resistance?

    Answer: Acquired resistance to this compound in vitro is frequently driven by secondary mutations within the FGFR2 kinase domain. The most commonly reported mutations occur at two key locations: the "molecular brake" residue N550 and the "gatekeeper" residue V565. Mutations at these sites can alter the conformational dynamics of the kinase domain, thereby reducing the binding affinity and efficacy of this compound. Notably, mutations at the covalent binding site of this compound, C492, are rare, potentially due to a negative impact on the kinase's signaling activity.

  • Question: How can we confirm if our resistant cell lines harbor these FGFR2 mutations?

    Answer: To identify secondary mutations in the FGFR2 kinase domain, you should perform sequencing of the FGFR2 gene from your resistant cell clones. We recommend Sanger sequencing of the kinase domain region or targeted next-generation sequencing (NGS) for a more comprehensive analysis.

  • Question: Our sequencing has identified an N550K mutation. What level of resistance should we expect?

    Answer: The N550K mutation is a common mechanism of resistance to this compound. In vitro studies have shown that this mutation can lead to a significant increase in the IC50 value for this compound, often in the range of a 10- to 12-fold loss of potency. However, the exact fold-change can vary depending on the cell line and experimental conditions.

  • Question: We have detected a V565F/L mutation. How does this affect this compound sensitivity?

    Answer: Gatekeeper mutations at the V565 residue, such as V565F and V565L, are known to confer a high degree of resistance to both reversible and irreversible FGFR inhibitors, including this compound. While this compound is designed to overcome some resistance mutations, the V565F mutation, in particular, has been shown to be challenging.

2. Bypass Pathway Activation

  • Question: Our resistant cell lines do not have any secondary FGFR2 mutations. What other mechanisms could be at play?

    Answer: In the absence of on-target mutations, acquired resistance to this compound can be mediated by the activation of bypass signaling pathways that circumvent the FGFR signaling axis. The two most prominent pathways implicated are the MAPK (RAS-RAF-MEK-ERK) and PI3K/mTOR pathways. Activation of these pathways can sustain downstream signaling required for cell proliferation and survival, even in the presence of effective FGFR inhibition by this compound.

  • Question: How can we investigate the activation of these bypass pathways?

    Answer: The most direct method to assess the activation of the MAPK and PI3K/mTOR pathways is through Western blot analysis. You should probe for the phosphorylated (active) forms of key signaling proteins, such as p-ERK, p-Akt, and p-S6 ribosomal protein. An increase in the levels of these phosphoproteins in your resistant cell lines compared to the parental, sensitive cells would indicate bypass pathway activation.

  • Question: We have observed increased p-ERK levels in our resistant clones. What are the potential upstream activators?

    Answer: Increased p-ERK levels suggest activation of the MAPK pathway. This can be due to acquired mutations in key upstream components of this pathway, such as KRAS, NRAS, or BRAF. Sequencing of these genes in your resistant cell lines is recommended to identify potential activating mutations. For example, the emergence of KRAS G12D or BRAF V600E mutations has been shown to confer resistance to FGFR inhibitors.

  • Question: Can we target these bypass pathways to overcome resistance?

    Answer: Yes, a potential strategy to overcome bypass pathway-mediated resistance is to use combination therapy. For instance, if you observe MAPK pathway activation, combining this compound with a MEK inhibitor could restore sensitivity. Similarly, for PI3K/mTOR pathway activation, the addition of an mTOR inhibitor like everolimus could be beneficial.

3. Epithelial-to-Mesenchymal Transition (EMT)

  • Question: We have noticed morphological changes in our resistant cells; they appear more elongated and scattered compared to the parental epithelial-like cells. Could this be related to resistance?

    Answer: Yes, the morphological changes you are observing are characteristic of an epithelial-to-mesenchymal transition (EMT). Prolonged exposure of cancer cells to FGFR inhibitors can induce EMT, which has been linked to acquired drug resistance. This process involves a downregulation of epithelial markers (e.g., E-cadherin) and an upregulation of mesenchymal markers (e.g., vimentin, N-cadherin), leading to increased cell motility and invasion.

  • Question: How can we experimentally confirm that our resistant cells have undergone EMT?

    Answer: You can confirm EMT through a combination of techniques:

    • Western Blot Analysis: Probe for key EMT markers. A decrease in E-cadherin and an increase in vimentin and N-cadherin protein levels would be indicative of EMT.

    • Immunofluorescence: Visualize the expression and localization of EMT markers within the cells.

    • Functional Assays: Perform a wound-healing (scratch) assay or a transwell migration assay to assess if the resistant cells have increased migratory capacity, a hallmark of the mesenchymal phenotype.

  • Question: What are the upstream drivers of EMT in this context?

    Answer: The transforming growth factor-beta (TGF-β) signaling pathway is a well-established inducer of EMT. In some cases of acquired resistance to FGFR inhibitors, an upregulation of TGF-β has been observed in the resistant cells.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound Against Wild-Type and Mutant FGFR2

Cell Line/ConstructFGFR2 StatusThis compound IC50 (nmol/L)Reference
Ba/F3Parental>10,000
Ba/F3FGFR2::BICC1 (WT)1.3 - 50.6
Ba/F3FGFR2 N550K~12-fold increase vs WT
Ba/F3FGFR2 V565F/LHigh resistance
OCUM-2MD3FGFR2 Amplified4.9
SNU-16FGFR2 Amplified~1-50
MFM-223FGFR1/2 Amplified-
KMS-11FGFR3 Fusion-
MCF10AFGFR2 Y375C137
MCF10AFGFR2-BICC118

Note: IC50 values can vary between different studies and experimental setups.

Detailed Experimental Protocols

1. Generation of this compound-Resistant Cell Lines

This protocol describes a common method for generating drug-resistant cancer cell lines through continuous, long-term exposure to escalating concentrations of the drug.

  • Materials:

    • Parental cancer cell line of interest

    • Complete cell culture medium

    • This compound (TAS-120)

    • Dimethyl sulfoxide (DMSO)

    • Cell culture flasks/dishes

    • Incubator (37°C, 5% CO2)

    • Hemocytometer or automated cell counter

    • Cryovials and freezing medium

  • Procedure:

    • Determine the initial IC50 of the parental cell line: Perform a cell viability assay (e.g., MTT, see protocol below) to determine the baseline sensitivity of the parental cells to this compound.

    • Initial Drug Exposure: Start by treating the parental cells with a low concentration of this compound, typically around the IC10-IC20, for a continuous period (e.g., 2-3 passages).

    • Dose Escalation: Once the cells have adapted and are proliferating at a steady rate in the presence of the initial drug concentration, gradually increase the concentration of this compound. A common approach is to increase the dose by 1.5- to 2-fold at each step.

    • Monitoring and Maintenance:

      • Regularly monitor the cells for viability and proliferation. It is expected that a significant portion of the cells will die after each dose escalation.

      • Allow the surviving cells to repopulate the culture vessel to approximately 80% confluency before the next passage and dose increase.

      • Maintain a parallel culture of the parental cell line in drug-free medium for comparison.

    • Cryopreservation: At each successful stage of dose escalation where the cells have adapted, cryopreserve a stock of the cells. This is crucial in case of cell death at a subsequent higher concentration.

    • Establishment of Resistant Clones: Continue this process of stepwise dose escalation over several months. A cell line is generally considered resistant when it can proliferate in a this compound concentration that is significantly higher (e.g., >10-fold) than the initial IC50 of the parental cells.

    • Characterization: Once a resistant cell line is established, characterize its resistance by re-determining the IC50 of this compound and comparing it to the parental line. Further molecular characterization (sequencing, Western blotting) should then be performed to elucidate the resistance mechanism.

2. Cell Viability (MTT) Assay

This protocol outlines the steps for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Materials:

    • Parental and resistant cancer cell lines

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound

    • DMSO

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count the cells.

      • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

      • Incubate the plate overnight to allow for cell attachment.

    • Drug Treatment:

      • Prepare a serial dilution of this compound in complete medium at 2x the final desired concentrations.

      • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-containing medium) and a blank (medium only).

      • Incubate the plate for the desired treatment duration (e.g., 72 hours).

    • MTT Addition:

      • After the incubation period, add 10 µL of MTT solution to each well.

      • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Solubilization:

      • Carefully remove the medium containing MTT.

      • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

      • Gently pipette up and down to ensure complete solubilization.

    • Absorbance Reading:

      • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

    • Data Analysis:

      • Subtract the absorbance of the blank wells from all other readings.

      • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

      • Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

3. Western Blot Analysis of Signaling Pathways

This protocol provides a detailed method for analyzing the phosphorylation status of key proteins in the FGFR, MAPK, and PI3K/mTOR signaling pathways.

  • Materials:

    • Parental and resistant cell lines

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • Electrophoresis and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (e.g., anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-Akt (Ser473), anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Sample Preparation:

      • Culture parental and resistant cells to ~80% confluency.

      • If investigating the acute effects of the drug, treat the cells with this compound for a specified time (e.g., 4 hours) before lysis.

      • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

      • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer:

      • Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and boiling for 5 minutes.

      • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

      • Run the gel to separate the proteins by size.

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

      • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

      • Wash the membrane three times with TBST for 10 minutes each.

      • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

      • Wash the membrane again three times with TBST for 10 minutes each.

    • Detection:

      • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

      • Capture the chemiluminescent signal using an imaging system.

    • Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the intensity of the phosphoprotein bands to the total protein bands and the loading control.

Visualizations

Technical Support Center: Managing Hyperphosphatemia as a Futibatinib On-Target Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyperphosphatemia, a known on-target effect of the irreversible FGFR1-4 inhibitor, Futibatinib.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause hyperphosphatemia?

A1: this compound is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors 1-4 (FGFR1-4).[1][2][3] FGFR signaling, particularly through FGFR1, plays a crucial role in phosphate homeostasis.[4] Normally, the hormone FGF23 binds to FGFR1 and its co-receptor Klotho in the kidneys to promote phosphate excretion in the urine.[5][6] By inhibiting FGFR1, this compound disrupts this signaling pathway, leading to increased renal phosphate reabsorption and consequently, elevated serum phosphate levels (hyperphosphatemia).[4][5] This is considered an on-target effect of the drug, indicating its engagement with the intended therapeutic target.[3][7]

Q2: How common is this compound-induced hyperphosphatemia?

A2: Hyperphosphatemia is the most common treatment-emergent adverse event (TEAE) associated with this compound.[1][7] Clinical trial data indicates that it occurs in a significant majority of patients, with rates reported to be between 81.2% and 91%.[1][8] In a pooled analysis of three clinical trials, hyperphosphatemia was reported in 82.1% of patients receiving this compound.[9] The median time to onset is typically rapid, often within the first week of treatment.[10][11]

Q3: What are the potential complications of untreated hyperphosphatemia?

A3: While often asymptomatic, persistent and severe hyperphosphatemia can lead to serious complications.[12] These include soft tissue mineralization, calcinosis, and nonuremic calciphylaxis, a rare but serious disorder characterized by vascular calcification and skin necrosis.[10][13] Therefore, proactive monitoring and management are crucial to mitigate these risks.

Q4: What are the general recommendations for managing this compound-induced hyperphosphatemia in a research setting?

A4: The management of this compound-induced hyperphosphatemia in a research setting involves a multi-faceted approach that includes regular monitoring, dietary intervention, and pharmacological management. Key strategies include:

  • Baseline and Regular Monitoring: Establish a baseline serum phosphate level before initiating this compound treatment and monitor levels regularly thereafter.[14]

  • Dietary Modification: Educate subjects on adhering to a low-phosphate diet.[9][15]

  • Phosphate-Lowering Agents: Utilize phosphate binders to reduce the absorption of dietary phosphate.[9][10]

  • Dose Modification: In cases of persistent or severe hyperphosphatemia, dose interruption or reduction of this compound may be necessary according to the experimental protocol.[9][16]

Troubleshooting Guide

This guide addresses specific issues that may arise during the management of hyperphosphatemia in experimental settings.

Issue Potential Cause Troubleshooting Steps
Rapid and significant increase in serum phosphate levels after initiating this compound. This is an expected on-target effect of this compound due to FGFR inhibition.[7][10]1. Confirm the serum phosphate measurement. 2. Initiate a low-phosphate diet immediately.[10] 3. Consider starting phosphate-lowering therapy as per the study protocol.[5][10] 4. Increase the frequency of serum phosphate monitoring (e.g., weekly).[10]
Serum phosphate levels remain elevated despite dietary restrictions and phosphate binder therapy. 1. Non-adherence to dietary restrictions or phosphate binder regimen.[15] 2. Inadequate dose of phosphate binders. 3. High intrinsic phosphate load from the experimental model.1. Re-educate the subject on the importance of adherence.[15] 2. Review the timing and dosage of phosphate binders; they should be taken with meals.[17] 3. If permissible by the protocol, consider increasing the dose of the phosphate binder. 4. If hyperphosphatemia persists and is severe, consider a dose reduction or temporary interruption of this compound as per protocol guidelines.[5][18]
Development of hypophosphatemia. Overcorrection with phosphate binders or other phosphate-lowering therapies.[5]1. Reduce or temporarily discontinue the phosphate binder.[18] 2. Monitor serum phosphate levels closely to ensure they return to the target range.
Subject is experiencing adverse effects from phosphate binders (e.g., gastrointestinal issues). Specific formulation of the phosphate binder.1. Consider switching to a different class of phosphate binder (e.g., from a calcium-based binder to a non-calcium-based binder like sevelamer or lanthanum carbonate).[13][17] 2. Ensure binders are taken with food to minimize GI upset.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies on this compound-induced hyperphosphatemia and its management.

Table 1: Incidence and Onset of Hyperphosphatemia with this compound

ParameterValueReference
Incidence of Hyperphosphatemia (All Grades)81.2% - 91%[1][8]
Incidence of Grade ≥3 Hyperphosphatemia18.8% - 31%[8][9]
Median Time to Onset5 - 9 days[9][10]

Table 2: Management Strategies for this compound-Induced Hyperphosphatemia

Management ApproachInterventionGrade of HyperphosphatemiaReference
Dietary Low-phosphate diet (limit daily intake to 600-800 mg)All Grades[16]
Pharmacological Initiate or adjust phosphate-lowering therapy (e.g., phosphate binders)Serum phosphate >5.5 mg/dL[5][10]
Dose Modification Withhold this compound until serum phosphate ≤7 mg/dL, then resume at a reduced dose.Serum phosphate >7 mg/dL[18]
Dose Modification Permanently discontinue this compound if serum phosphate remains >7 mg/dL after two dose reductions.Persistent severe hyperphosphatemia[18]

Experimental Protocols

Protocol 1: Measurement of Serum Phosphate Levels

This protocol outlines the key steps for accurate measurement of serum phosphate in a research setting.

  • Sample Collection and Handling:

    • Collect whole blood samples into serum separator tubes.

    • Allow the blood to clot at room temperature.

    • Centrifuge the samples at approximately 1000-2000 x g for 10-15 minutes.

    • Separate the serum from the cells within one hour of collection to prevent falsely elevated phosphate levels due to hemolysis or leakage from cells.[19][20]

    • If not analyzed immediately, store serum samples at 2-8°C for up to 4 days or frozen at -20°C or lower for long-term storage.[20]

  • Analytical Method:

    • The most common method for determining inorganic phosphate in serum is a spectrophotometric assay based on the reaction of phosphate with ammonium molybdate in the presence of sulfuric acid to form a colored complex.[20]

    • Several commercial kits are available for this assay, which can be performed on automated clinical chemistry analyzers.[21]

    • Ensure the chosen method is validated for the sample type and instrument being used.

  • Quality Control:

    • Run quality control samples with known phosphate concentrations (low, normal, and high) with each batch of experimental samples to ensure the accuracy and precision of the assay.

    • Follow the manufacturer's instructions for the quality control materials and establish acceptance criteria for the runs.

Visualizations

Futibatinib_Hyperphosphatemia_Pathway cluster_0 Normal Phosphate Homeostasis cluster_1 This compound Intervention FGF23 FGF23 FGFR1/Klotho Complex FGFR1/Klotho Complex FGF23->FGFR1/Klotho Complex Binds to Kidney Kidney FGFR1/Klotho Complex->Kidney Signals Phosphate Excretion Phosphate Excretion Kidney->Phosphate Excretion Promotes This compound This compound Blocked FGFR1 Blocked FGFR1 This compound->Blocked FGFR1 Irreversibly Inhibits Reduced Phosphate Excretion Reduced Phosphate Excretion Blocked FGFR1->Reduced Phosphate Excretion Inhibits Signaling to Kidney Hyperphosphatemia Hyperphosphatemia Reduced Phosphate Excretion->Hyperphosphatemia Leads to

Caption: Mechanism of this compound-induced hyperphosphatemia.

Management_Workflow start Initiate this compound Treatment monitor Monitor Serum Phosphate Weekly start->monitor check_level Serum Phosphate > 5.5 mg/dL? monitor->check_level check_level2 Serum Phosphate > 7 mg/dL? monitor->check_level2 low_p_diet Initiate Low-Phosphate Diet check_level->low_p_diet Yes continue_treatment Continue this compound at Same Dose check_level->continue_treatment No phosphate_binders Start/Adjust Phosphate Binders low_p_diet->phosphate_binders phosphate_binders->monitor continue_treatment->monitor check_level2->check_level No withhold Withhold this compound check_level2->withhold Yes check_resolve Phosphate ≤ 7 mg/dL? withhold->check_resolve resume_reduced Resume at Reduced Dose check_resolve->resume_reduced Yes discontinue Consider Discontinuation check_resolve->discontinue No resume_reduced->monitor

Caption: Workflow for managing this compound-induced hyperphosphatemia.

References

Futibatinib Technical Support Center: Stability and Storage Guidelines for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage conditions of futibatinib. Adherence to these guidelines is crucial for ensuring the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A: this compound powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it is best to store the powder at -20°C.[1] The product is generally stable for several weeks during standard shipping at ambient temperatures.

Q2: What is the recommended solvent for making this compound stock solutions?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[2][3] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2]

Q3: What is the solubility of this compound in DMSO?

A: The solubility of this compound in DMSO is high, with reported values of up to 84 mg/mL (200.74 mM) and 50 mg/mL (119.49 mM).[2][3] Sonication may be used to aid dissolution.[3]

Q4: How should I store this compound stock solutions?

A: Concentrated stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, store these aliquots at -80°C. For short-term use (within one week), aliquots can be kept at 4°C.[3]

Q5: Is this compound soluble in aqueous solutions like water or PBS?

A: this compound is reported to be insoluble in water and ethanol.[2][4] Direct dilution of a concentrated DMSO stock into an aqueous medium can cause precipitation.[3]

Q6: How can I prepare working solutions of this compound in aqueous media (e.g., cell culture medium) without precipitation?

A: To prepare a working solution, it is recommended to perform a serial dilution. First, dilute the high-concentration DMSO stock solution to an intermediate concentration (e.g., 1 mM) with DMSO. Then, add the required volume of this intermediate stock to your aqueous buffer or cell culture medium.[3] To further minimize precipitation, pre-warm both the DMSO stock solution and the culture medium to 37°C before dilution.[3] If precipitation occurs, ultrasonic heating may help to redissolve the compound.[3]

Q7: What is the maximum recommended final concentration of DMSO in cell-based assays?

A: The final concentration of DMSO in cell culture should generally not exceed 0.1%. If a higher concentration is necessary, it is essential to run a vehicle control experiment to assess the effect of the solvent on the cells.[3]

Q8: Is this compound sensitive to light?

A: While specific photostability data is not extensively published, it is good laboratory practice to protect all research compounds from prolonged light exposure. Some suppliers indicate that compounds requiring light protection are shipped in amber vials.[3] Storing solutions in amber vials or tubes wrapped in foil is a recommended precautionary measure.

Q9: How can I confirm the stability of this compound under my experimental conditions?

A: The stability of this compound can be assessed using analytical methods like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5] This technique allows for the sensitive and specific quantification of the compound over time in various matrices.

Data Summary Tables

Table 1: this compound Solubility

SolventSolubilityMolar ConcentrationSource
DMSO84 mg/mL200.74 mM[2]
DMSO50 mg/mL119.49 mM[3]
WaterInsolubleN/A[2]
EthanolInsolubleN/A[2]

Table 2: Recommended Storage Conditions

FormStorage DurationTemperatureAdditional NotesSource
Solid (Powder)Short-term (days to weeks)0 - 4°CDry and dark conditions[1]
Solid (Powder)Long-term (months to years)-20°CDry and dark conditions[1]
DMSO Stock SolutionShort-term (≤ 1 week)4°CAliquoted[3]
DMSO Stock SolutionLong-term-80°CAliquoted to avoid freeze-thaw cycles[3]

Experimental Protocols

Protocol: Assessment of this compound Metabolic Stability in Human Liver Microsomes

This protocol is adapted from a validated UPLC-MS/MS method for quantifying this compound and assessing its metabolic stability.[5]

1. Materials and Reagents:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) with internal standard (e.g., Erdafitinib) for protein precipitation

  • UPLC-MS/MS system

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare working solutions by diluting the stock in the phosphate buffer.

  • Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 1 mg/mL).

3. Incubation Procedure:

  • Pre-incubate the this compound working solution with the HLM suspension at 37°C for a short period (e.g., 5 minutes) to equilibrate.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction at each time point by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This will precipitate the microsomal proteins.

4. Sample Processing and Analysis:

  • Vortex the quenched samples vigorously.

  • Centrifuge the samples at high speed (e.g., >12,000 g) for 10-15 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vial for analysis.

  • Analyze the samples using a validated UPLC-MS/MS method. Chromatographic separation can be achieved on a C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile.[5]

  • Monitor the parent compound (this compound) using Multiple Reaction Monitoring (MRM) mode. For this compound, the transition m/z 419.2 → 296.0 can be used.[5]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Visualizations

This compound Signaling Pathway

This compound is an irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR1-4).[6] By covalently binding to a cysteine residue in the ATP-binding pocket of the FGFR kinase domain, it blocks receptor phosphorylation and subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6][7]

Futibatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR1-4 RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates FGF FGF Ligand FGF->FGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->FGFR Irreversibly Inhibits

Caption: this compound mechanism of action on the FGFR signaling pathway.

Experimental Workflow for Stability Assessment

The following diagram outlines the key steps in performing an in vitro stability assay for this compound using human liver microsomes.

Stability_Workflow start Prepare this compound Working Solution preincubation Pre-incubate this compound with Human Liver Microsomes (37°C) start->preincubation reaction_start Initiate Reaction with NADPH Regenerating System preincubation->reaction_start sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) reaction_start->sampling quenching Quench Reaction with Acetonitrile + Internal Standard sampling->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation analysis Analyze Supernatant by UPLC-MS/MS centrifugation->analysis data_analysis Calculate Half-life and Intrinsic Clearance analysis->data_analysis end Stability Profile Determined data_analysis->end

Caption: Workflow for assessing this compound's metabolic stability.

References

Futibatinib Experiments: Technical Support Center for Cell Line Contamination Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges researchers may encounter with cell line contamination during Futibatinib experiments. Inaccurate results due to compromised cell lines can lead to significant setbacks in drug development and scientific research. This guide is intended for researchers, scientists, and drug development professionals to ensure the validity and reproducibility of their findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4. It covalently binds to a specific cysteine residue in the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and migration. In cancers with aberrant FGFR signaling (e.g., due to gene fusions, amplifications, or mutations), this compound can effectively suppress tumor growth.

Q2: What are the common types of cell line contamination?

The two primary types of cell line contamination are:

  • Cross-contamination with another cell line: This occurs when a different, often more aggressive, cell line is accidentally introduced into the culture. The contaminating cell line can overgrow and replace the original cells. A notorious example is the HeLa cell line, which has been found to contaminate numerous other cell lines.

  • Microbial contamination: This includes contamination by bacteria, yeast, fungi, and Mycoplasma. Mycoplasma is a particularly insidious contaminant as it is small, lacks a cell wall (making it resistant to many common antibiotics), and often does not cause visible changes to the culture medium, such as turbidity.

Q3: How can cell line contamination affect my this compound experiment results?

Cell line contamination can lead to a variety of erroneous and misleading results:

  • Altered Drug Sensitivity: If your target cell line (e.g., a cholangiocarcinoma line with an FGFR2 fusion) is contaminated with a cell line that lacks this specific FGFR alteration (like many common contaminants), you may observe a reduced or absent response to this compound. This is because the contaminating cells are not dependent on the FGFR pathway for their growth and will continue to proliferate.

  • Inconsistent and Irreproducible Data: Contamination can lead to high variability between replicate experiments. The proportion of contaminating cells to your target cells can fluctuate over time and between different culture flasks, resulting in inconsistent dose-response curves and other assay readouts.

  • Changes in Cellular Phenotype and Signaling: Mycoplasma contamination can alter a wide range of cellular processes, including metabolism, proliferation, and apoptosis. This can confound the interpretation of your results, as the observed effects may be due to the Mycoplasma infection rather than the action of this compound. For instance, Mycoplasma can affect signaling pathways that overlap with those downstream of FGFR, leading to a misinterpretation of this compound's mechanism of action.

Troubleshooting Guides

Scenario 1: My cells are not responding to this compound as expected (i.e., they appear resistant).

  • Question: I am treating a cell line that is reported to have an FGFR alteration with this compound, but I am not observing the expected decrease in cell viability. What could be the issue?

  • Troubleshooting Steps:

    • Verify Cell Line Identity: The most critical first step is to authenticate your cell line. Cross-contamination with a cell line that does not harbor the specific FGFR alteration is a common cause of apparent drug resistance.

      • Action: Perform Short Tandem Repeat (STR) profiling on your current cell culture and compare the profile to a reputable cell bank's reference profile for that cell line.

    • Test for Mycoplasma Contamination: Mycoplasma infection can alter cellular responses to drugs.

      • Action: Use a sensitive detection method, such as a PCR-based assay or DAPI staining, to check for Mycoplasma.

    • Confirm FGFR Pathway Activation: Ensure that the FGFR pathway is active in your cell line under your experimental conditions.

      • Action: Perform a baseline Western blot to check for the phosphorylation of FGFR (p-FGFR) and downstream effectors like ERK (p-ERK). If the pathway is not active, this compound will not have a target to inhibit.

    • Review Experimental Parameters: Double-check the concentration and stability of your this compound stock solution. Ensure that the cell seeding density and assay duration are appropriate.

Scenario 2: I am observing high variability in my this compound dose-response curves.

  • Question: My cell viability assays with this compound are showing inconsistent results between wells and between experiments. Why is this happening?

  • Troubleshooting Steps:

    • Suspect Contamination: High variability is a hallmark of a mixed cell population due to cross-contamination or the effects of a Mycoplasma infection.

      • Action: Immediately quarantine the cell line and perform both STR profiling and Mycoplasma detection.

    • Review Cell Culture Practices: Inconsistent cell numbers at the start of the experiment can lead to variability.

      • Action: Ensure you have a homogenous single-cell suspension before seeding plates. Check your pipetting technique and cell counting methods for accuracy.

    • Check for Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in drug concentration and affecting cell growth.

      • Action: Avoid using the outer wells of the plate for experimental samples, or ensure proper humidification in the incubator.

Data Presentation

Table 1: Common Cell Line Contaminants and Their Potential Impact on this compound Experiments

Contaminant TypeExamplesPotential Impact on this compound ExperimentsRecommended Action
Cross-Contamination HeLa, K562, A549Apparent resistance to this compound if the contaminant lacks the target FGFR alteration. Inconsistent and irreproducible results.STR Profiling
Mycoplasma M. hyorhinis, M. orale, M. arginini, A. laidlawiiAltered cell metabolism, proliferation, and signaling pathways, confounding drug response data. May lead to either increased or decreased sensitivity to the drug depending on the specific cellular context.PCR-based detection or DAPI staining

Table 2: Overview of Cell Line Authentication and Contamination Detection Methods

MethodPrincipleTurnaround TimeSensitivity & SpecificityKey Application
STR Profiling Compares the unique DNA profile of a cell line based on short tandem repeats to a reference profile.1-3 daysHigh specificity for human cell line identification.Gold standard for authenticating human cell lines and detecting cross-contamination.
PCR-based Mycoplasma Detection Amplifies Mycoplasma-specific DNA sequences (e.g., 16S rRNA gene).1 dayHigh sensitivity and specificity.Routine and definitive detection of Mycoplasma contamination.
DAPI Staining A fluorescent dye that binds to DNA. Mycoplasma contamination appears as extranuclear fluorescent specks.< 1 dayLower sensitivity and specificity compared to PCR; can be subjective.Quick, in-house screening for Mycoplasma.

Experimental Protocols

Cell Line Authentication: Short Tandem Repeat (STR) Profiling
  • Sample Preparation:

    • Culture cells to approximately 80% confluency.

    • Harvest a cell pellet of at least 1-2 million cells.

    • Alternatively, DNA can be extracted from the cell pellet. A minimum of 20 µL of genomic DNA at a concentration of >10 ng/µL is typically required.

  • Submission to a Core Facility or Commercial Service:

    • It is highly recommended to use an experienced service provider for STR profiling.

    • Provide the cell pellet or extracted DNA along with the expected cell line name.

  • Data Analysis:

    • The service provider will generate an STR profile for your sample, which consists of a set of numbers representing the alleles at multiple STR loci (a minimum of 8 core loci is standard).

    • Compare the obtained STR profile with the reference profile for the expected cell line from a public database (e.g., ATCC, DSMZ).

    • A match of ≥80% is generally required to confirm the identity of a human cell line. A match of <80% indicates a misidentified or cross-contaminated cell line.

Mycoplasma Detection: PCR-based Assay
  • Sample Collection:

    • Allow cells to grow to at least 80% confluency. Let the culture sit for at least 3-5 days without changing the medium.

    • Collect 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.

  • Sample Preparation:

    • Centrifuge the supernatant at 250 x g for 30 seconds to pellet any cells or debris.

    • Transfer the clear supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g) for 10 minutes to pellet the Mycoplasma.

    • Carefully discard the supernatant and resuspend the pellet in a suitable buffer.

    • Heat the sample at 95°C for 5-10 minutes to lyse the Mycoplasma and release their DNA.

  • PCR Amplification:

    • Set up a PCR reaction using a commercial Mycoplasma detection kit or validated primers that target the 16S rRNA gene of Mycoplasma.

    • Include a positive control (Mycoplasma DNA) and a negative control (nuclease-free water).

  • Gel Electrophoresis:

    • Run the PCR products on a 2% agarose gel.

    • A band of the expected size (e.g., ~270 bp or ~500 bp, depending on the primers used) in your sample lane indicates Mycoplasma contamination.

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
  • Plate Seeding:

    • Seed cells in an opaque-walled 96-well plate at a predetermined density in 100 µL of culture medium per well.

    • Include wells with medium only for background measurement.

  • Drug Treatment:

    • Allow cells to attach overnight.

    • Add various concentrations of this compound to the wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K This compound This compound This compound->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Troubleshooting_Workflow Start Inconsistent or Unexpected This compound Results Check_Contamination Is the cell line contaminated? Start->Check_Contamination Perform_STR Perform STR Profiling Check_Contamination->Perform_STR Check Identity Perform_Myco Perform Mycoplasma Test (PCR or DAPI) Check_Contamination->Perform_Myco Check Mycoplasma STR_Result STR Profile Match? Perform_STR->STR_Result Myco_Result Mycoplasma Positive? Perform_Myco->Myco_Result STR_Result->Myco_Result Yes (≥80%) Discard_Cells Discard Contaminated Culture. Obtain new, authenticated stock. STR_Result->Discard_Cells No (<80%) Myco_Result->Discard_Cells Yes Review_Protocols Review Experimental Protocols (Drug concentration, cell density, etc.) Myco_Result->Review_Protocols No Proceed Proceed with Experiment Review_Protocols->Proceed Cell_Line_Authentication_Logic Start Start of a New Project or Receipt of a New Cell Line Authenticate Authenticate Cell Line (STR Profiling) Start->Authenticate Compare Compare STR Profile to Reference Database Authenticate->Compare Match Profile Matches (≥80%) Compare->Match Yes NoMatch Profile Does Not Match (<80%) Compare->NoMatch No CreateBank Create Master and Working Cell Banks Match->CreateBank Discard Discard Cell Line. Do Not Use. NoMatch->Discard Experiment Perform Experiments CreateBank->Experiment ReAuthenticate Re-authenticate at key points (e.g., publication) Experiment->ReAuthenticate

Technical Support Center: Interpreting Unexpected Results in Futibatinib Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for futibatinib efficacy studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this irreversible FGFR inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and guides you through troubleshooting unexpected experimental outcomes.

FAQ 1: My FGFR-amplified/mutant cancer cell line is showing less sensitivity to this compound than expected.

Possible Cause 1: Suboptimal Drug Concentration or Activity

  • Troubleshooting:

    • Verify Drug Stock: Confirm the concentration and integrity of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound.

    • Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the accurate IC50 value for your specific cell line. Compare your results to published IC50 values for similar cell lines.

Quantitative Data: this compound IC50 Values

Cell LineFGFR AlterationThis compound IC50 (nM)Reference
SNU-16FGFR2 Amplification~5[1]
AN3 CAFGFR2 K310R, N549KPotent Inhibition[1]
OCUM-2MD3FGFR2 Amplification4.9[2]
Ba/F3 (FGFR2::BICC1)FGFR2 Fusion~2[3]

Possible Cause 2: Acquired Resistance

  • Troubleshooting:

    • Western Blot Analysis: Check for the phosphorylation status of FGFR and downstream signaling proteins like ERK and AKT. Persistent phosphorylation in the presence of this compound suggests a resistance mechanism.

    • Sequencing: If you suspect acquired resistance, sequence the FGFR2 kinase domain to identify potential mutations. The most common resistance mutations are in the molecular brake (N550) and gatekeeper (V565) residues.[4] A mutation at the covalent binding site (C492) is rare but confers complete insensitivity.[5]

Quantitative Data: Impact of FGFR2 Mutations on this compound Potency

FGFR2 MutationEffect on this compound IC50Fold Change vs. Wild-TypeReference
N550KModest increase~12-fold[5]
V565FSignificant increase>100-fold[5]
C492FComplete insensitivity>100-fold[5]

Possible Cause 3: Off-Target Signaling

  • Troubleshooting:

    • Pathway Analysis: Investigate the activation of alternative signaling pathways, such as the PI3K/AKT/mTOR or MAPK pathways, which can be upregulated to bypass FGFR inhibition.[6] Western blotting for key phosphorylated proteins in these pathways (e.g., p-AKT, p-mTOR, p-MEK) can provide insights.

FAQ 2: I am observing high background or no signal in my Western blot for phosphorylated FGFR2.

Troubleshooting Western Blot for Phospho-FGFR2

  • Sample Preparation is Critical:

    • Use Fresh Lysates: Prepare fresh cell lysates for each experiment to prevent protein degradation.[7]

    • Inhibitors are Essential: Always include protease and phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target protein.[8]

    • Keep it Cold: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.

  • Blocking and Antibody Incubation:

    • Avoid Milk for Blocking: Milk contains casein, a phosphoprotein, which can lead to high background when probing for phosphorylated proteins. Use Bovine Serum Albumin (BSA) or a protein-free blocking agent instead.[7]

    • Optimize Antibody Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[9]

  • Buffer Selection:

    • Use Tris-Buffered Saline with Tween-20 (TBST): Avoid using phosphate-buffered saline (PBS) in your wash buffers, as the excess phosphate ions can interfere with the detection of phosphorylated proteins.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only (e.g., DMSO) control. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of isopropanol with HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 590 nm.[10]

Protocol 2: Western Blot for FGFR Signaling Pathway

This protocol provides a framework for analyzing the phosphorylation status of FGFR and downstream targets.

  • Cell Treatment and Lysis:

    • Plate cells and treat with this compound at various concentrations and time points.

    • Lyse cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg for total protein, up to 100 µg for phosphorylated targets) onto an SDS-PAGE gel.[8]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

    • Incubate with a primary antibody against your target (e.g., phospho-FGFR, total FGFR, phospho-ERK, total ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 3: Generating this compound-Resistant Cell Lines

This protocol outlines a general method for developing cell lines with acquired resistance to this compound.

  • Initial Drug Exposure: Treat the parental cell line with this compound at a concentration close to the IC50 value.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to recover and proliferate. This process can take several months.

  • Clonal Selection: Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50), isolate single-cell clones to establish a homogenous resistant population.

  • Characterization: Confirm the resistance of the newly generated cell line by performing a cell viability assay and comparing the IC50 to the parental line. Analyze the molecular mechanism of resistance through sequencing and western blotting.[11]

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC STAT->Proliferation This compound This compound This compound->FGFR Irreversible Inhibition

Caption: FGFR Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow start Unexpected Result: Reduced this compound Sensitivity check_drug Verify this compound Concentration & Activity start->check_drug dose_response Perform Dose-Response (MTT/CellTiter-Glo) check_drug->dose_response Yes end_drug_issue Conclusion: Issue with Drug Compound or Experimental Setup check_drug->end_drug_issue No check_signaling Assess FGFR Pathway Activity (Western Blot for p-FGFR, p-ERK) dose_response->check_signaling pathway_active Pathway Still Active? check_signaling->pathway_active sequence_fgfr Sequence FGFR Kinase Domain pathway_active->sequence_fgfr Yes check_off_target Investigate Off-Target Pathways (Western Blot for p-AKT, p-mTOR) pathway_active->check_off_target No end_on_target Conclusion: On-Target Resistance (e.g., N550K, V565F) sequence_fgfr->end_on_target end_off_target Conclusion: Off-Target Resistance (Pathway Bypass) check_off_target->end_off_target

Caption: Troubleshooting Workflow for Reduced this compound Sensitivity.

Logical_Relationships cluster_cause Potential Causes of Reduced Efficacy cluster_evidence Experimental Evidence on_target On-Target Resistance (FGFR2 Kinase Domain Mutations) sequencing DNA Sequencing (Identifies N550K, V565F, etc.) on_target->sequencing western_on Western Blot (Persistent p-FGFR/p-ERK) on_target->western_on dose_response Dose-Response Assay (Shift in IC50) on_target->dose_response off_target Off-Target Resistance (Bypass Signaling Pathways) western_off Western Blot (Increased p-AKT/p-mTOR) off_target->western_off experimental Experimental Artifacts (Drug Inactivity, Assay Issues) experimental->dose_response

Caption: Logical Relationships Between Causes and Evidence.

References

Technical Support Center: Optimizing Futibatinib Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of futibatinib in animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule kinase inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[1] It covalently and irreversibly binds to the ATP-binding pocket in the kinase domain of FGFRs.[2][3] This irreversible binding leads to the inhibition of FGFR phosphorylation and downstream signaling pathways, such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5] In cancer cells with aberrant FGFR signaling (e.g., due to gene fusions, amplifications, or mutations), this compound's inhibition of these pathways can lead to decreased cell viability and tumor growth.[1][6]

Q2: What is the recommended vehicle for this compound administration in animal models?

A2: A common vehicle for oral administration of this compound in mice is a suspension in water containing 0.5% hydroxypropyl methylcellulose.[7]

Q3: What is the typical route of administration for this compound in preclinical studies?

A3: In preclinical animal models, this compound is typically administered orally via gavage.[7][8]

Q4: What is the reported half-life of this compound in mice?

A4: A pharmacokinetic study in mice inoculated with SCMC cells determined the half-life of this compound to be approximately 4 hours.[7]

Q5: What are the common side effects of this compound observed in animal and human studies?

A5: The most common treatment-emergent adverse event is hyperphosphatemia.[2][9][10] This is considered an on-target effect related to the inhibition of FGFR signaling, which plays a role in phosphate regulation.[9] Other reported side effects in clinical trials include diarrhea, nausea, and fatigue.[2]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Limited or no tumor growth inhibition Suboptimal Dose: The administered dose may be too low for the specific animal model or tumor type.Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose. Doses ranging from 5 to 25 mg/kg daily have been tested in mouse xenograft models.[7][8]
Drug Formulation/Stability: Improper suspension or degradation of this compound can lead to reduced bioavailability.Fresh Preparation: Prepare the this compound suspension fresh for each administration. Ensure thorough mixing before each use.
Model Resistance: The specific cancer cell line or patient-derived xenograft (PDX) model may be inherently resistant to FGFR inhibition.Verify FGFR Alterations: Confirm the presence of activating FGFR genomic aberrations (fusions, mutations, or amplifications) in your tumor model, as this compound is most effective in such cases.[1][6]
Rapid Metabolism: The short half-life of this compound (~4 hours in mice) might lead to insufficient drug exposure.[7]Dosing Schedule: Consider alternative dosing schedules, such as twice-daily administration, although once-daily dosing has been effective in some models.[7][8]
Animal Weight Loss or Signs of Toxicity High Dose: The administered dose may be approaching the maximum tolerated dose (MTD).Dose Reduction: Reduce the dose of this compound. In a phase I study, the MTD was determined to be 20 mg/kg once daily.[11]
Vehicle Toxicity: The administration vehicle may be causing adverse effects.Vehicle Control: Ensure you have a vehicle-only control group to assess any effects of the administration vehicle itself.
High Variability in Tumor Growth Within a Treatment Group Inconsistent Dosing: Variability in the volume or concentration of the administered drug.Accurate Gavage Technique: Ensure consistent and accurate oral gavage technique for all animals.
Tumor Heterogeneity: The tumor model may have inherent biological variability.Increase Sample Size: Use a larger number of animals per group to increase statistical power. Randomize animals to treatment groups based on initial tumor size.

Data Presentation

Table 1: this compound IC50 Values against FGFR Kinases

FGFR SubtypeIC50 (nM)
FGFR11.8[12], 1.4[6]
FGFR2-
FGFR31.6[12]
FGFR43.7[6][12]

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

SpeciesDoseRouteHalf-life (t½)AUC (µM·h)
Mouse25 mg/kgOral~4 hours[7]-
Mouse50 mg/kgOral->10

Table 3: Preclinical Efficacy of this compound in Xenograft Models

Animal ModelTumor TypeDosing RegimenOutcome
AN3 CA Mouse XenograftEndometrial Cancer-Dose-dependent tumor reduction[12]
SNU-16 Rat XenograftGastric Cancer-Dose-dependent tumor reduction[12]
RMS559, RH4, SCMC Mouse XenograftsRhabdomyosarcoma5-25 mg/kg daily (oral)Ineffective as monotherapy[7]
Breast Cancer PDX (FGFR2 amplified)Breast Cancer-Tumor stabilization[13]
Breast Cancer PDX (FGFR2 Y375C mutant/amplified)Breast Cancer-Prolonged tumor regression (>110 days)[13]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice

1. Materials:

  • This compound
  • Vehicle: 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water[7]
  • Dosing syringes (1 mL)
  • Oral gavage needles (flexible tip recommended)
  • Balance and weigh boats
  • Mortar and pestle or homogenizer

2. Preparation of this compound Suspension: a. Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals. b. Weigh the appropriate amount of this compound powder. c. Add a small amount of the vehicle to the powder and triturate to form a uniform paste. d. Gradually add the remaining vehicle while continuously mixing to create a homogenous suspension.

3. Administration Procedure: a. Weigh each mouse to determine the correct volume of suspension to administer. b. Gently restrain the mouse. c. Insert the gavage needle carefully into the esophagus and deliver the this compound suspension directly into the stomach. d. Monitor the animal for any signs of distress after administration.

Protocol 2: Xenograft Tumor Model and Efficacy Study

1. Cell Culture and Implantation: a. Culture the desired cancer cell line under appropriate conditions. b. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel). c. Subcutaneously inject the cell suspension (e.g., 5 million cells) into the flank of immunocompromised mice (e.g., NOD SCID Gamma).[7]

2. Tumor Monitoring and Treatment Initiation: a. Monitor the mice for tumor growth by measuring tumor dimensions with calipers twice a week.[7] b. Calculate tumor volume using the formula: V = (L * W^2) / 2, where L is the longest diameter and W is the shortest diameter. c. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7][8]

3. Treatment and Monitoring: a. Administer this compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).[7][8] b. Continue to monitor tumor volume and body weight twice a week.[7] c. Define humane endpoints, such as a maximum tumor volume (e.g., 1500 mm³) or significant body weight loss (e.g., >20%).[7]

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways FGF FGF FGFR FGFR FGF->FGFR Binds RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCG PLCγ Pathway FGFR->PLCG Activates This compound This compound This compound->FGFR Irreversibly Inhibits Proliferation Cell Proliferation, Survival, Migration RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCG->Proliferation

Caption: this compound inhibits the FGFR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Futibatinib_Prep 2. This compound Suspension Prep Treatment 6. Treatment (this compound/Vehicle) Futibatinib_Prep->Treatment Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring Treatment->Monitoring Data_Collection 8. Data Collection (Tumor Volume, Body Weight) Monitoring->Data_Collection Endpoint 9. Humane Endpoint Data_Collection->Endpoint Analysis 10. Statistical Analysis Endpoint->Analysis

Caption: Workflow for a this compound xenograft study.

Troubleshooting_Logic Start Issue: Limited Tumor Inhibition Check_Dose Is the dose optimal? Start->Check_Dose Check_Formulation Is the formulation correct? Check_Dose->Check_Formulation Yes Solution_Dose Action: Conduct Dose-Response Study Check_Dose->Solution_Dose No Check_Model Is the model sensitive? Check_Formulation->Check_Model Yes Solution_Formulation Action: Prepare Fresh and Ensure Homogeneity Check_Formulation->Solution_Formulation No Solution_Model Action: Verify FGFR Alteration Status Check_Model->Solution_Model No End Problem Addressed Check_Model->End Yes Solution_Dose->End Solution_Formulation->End Solution_Model->End

Caption: Troubleshooting limited this compound efficacy.

References

Validation & Comparative

Futibatinib Demonstrates Superior Efficacy Against Drug-Resistant FGFR2 Mutants in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals that futibatinib, an irreversible fibroblast growth factor receptor (FGFR) inhibitor, exhibits potent activity against a range of FGFR2 mutations that confer resistance to conventional ATP-competitive FGFR inhibitors. This guide provides a comparative overview of this compound's performance against other selective FGFR inhibitors, supported by experimental data and detailed methodologies, for researchers and drug development professionals.

This compound's unique covalent binding mechanism allows it to overcome common resistance mutations, particularly at the gatekeeper and molecular brake residues of the FGFR2 kinase domain. This offers a promising therapeutic strategy for patients with FGFR2-driven malignancies who have developed resistance to other targeted therapies.

Comparative Efficacy of FGFR Inhibitors Against Resistant Mutants

Experimental data from various studies consistently demonstrate this compound's robust inhibitory activity against FGFR2 mutants that are less sensitive to reversible inhibitors such as infigratinib, pemigatinib, and erdafitinib. The next-generation irreversible inhibitor, lirafugratinib (RLY-4008), also shows significant promise in overcoming a broad spectrum of resistance mutations.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of different FGFR inhibitors against wild-type and mutant FGFR2, providing a quantitative comparison of their potencies. Lower IC50 values indicate greater potency.

FGFR2 StatusThis compound (IC50, nM)Infigratinib (IC50, nM)Pemigatinib (IC50, nM)Erdafitinib (IC50, nM)Lirafugratinib (RLY-4008) (IC50, nM)
Wild-Type 1.3 - 3.9~10.4 - 0.52.53.1
Gatekeeper Mutations
V565F1.3 - 50.6>100-fold increase>100-fold increase>100-fold increaseEffective
V565I/L1.3 - 50.6ResistantLower potencyResistantEffective
Molecular Brake Mutations
N550H/KPotent inhibitionReduced activityReduced activityReduced activityEffective
E566GPotent inhibition----
Other Mutations
K660MPotent inhibition----
C492F (covalent binding site)Insensitive----

Note: IC50 values can vary depending on the specific cell line and assay conditions used in each study. The data presented here is a synthesis from multiple sources to provide a comparative overview.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and other FGFR inhibitors.

FGFR Kinase Activity Assay

Biochemical FGFR kinase activity is commonly assessed using in vitro assays that measure the phosphorylation of a substrate by the FGFR enzyme.

  • Reagents: Recombinant human FGFR2 kinase domain (wild-type and mutants), ATP, kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 2.5mM DTT), and a suitable substrate (e.g., poly(E4Y)).

  • Procedure:

    • The FGFR2 enzyme is incubated with the inhibitor (at various concentrations) in the kinase reaction buffer for a predefined period (e.g., 15-30 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

    • The reaction is allowed to proceed for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C or 37°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

      • Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is proportional to the kinase activity. The ADP is converted to ATP, and the new ATP is used to generate a luminescent signal.

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen™): This assay uses a fluorescently labeled substrate and a phospho-specific antibody. Phosphorylation of the substrate brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability and Proliferation Assays

These assays determine the effect of the inhibitors on the growth and survival of cancer cell lines harboring specific FGFR2 alterations. The Ba/F3 cell line, an IL-3 dependent murine pro-B cell line, is often engineered to express human FGFR2 fusions or mutations, making its proliferation dependent on FGFR2 signaling.

  • Cell Culture: Ba/F3 cells engineered to express the desired FGFR2 construct are cultured in appropriate media (e.g., RPMI-1640) supplemented with serum but without IL-3 to ensure dependence on FGFR2 signaling.

  • Procedure (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the FGFR inhibitor or a vehicle control (e.g., DMSO).

    • After a set incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. IC50 values are then calculated from the dose-response curves.

Western Blot Analysis of Downstream Signaling

Western blotting is used to assess the inhibition of FGFR2 signaling by measuring the phosphorylation status of FGFR2 itself and key downstream effector proteins like ERK.

  • Cell Treatment and Lysis:

    • Cancer cells with FGFR2 alterations are treated with the FGFR inhibitor at various concentrations for a specific duration.

    • Following treatment, the cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification and Electrophoresis:

    • The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer and Antibody Incubation:

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-FGFR, anti-phospho-ERK).

    • To ensure equal protein loading, the membranes are subsequently stripped and re-probed with antibodies that recognize the total (phosphorylated and unphosphorylated) forms of the proteins.

  • Detection and Analysis:

    • The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.

    • The resulting light signal is captured on X-ray film or with a digital imaging system. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate the FGFR2 signaling pathway, the mechanism of this compound's action, and a typical experimental workflow for evaluating FGFR inhibitors.

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathway1 RAS-MAPK Pathway cluster_pathway2 PI3K-AKT Pathway cluster_downstream Cellular Response FGF FGF Ligand FGFR2 FGFR2 Receptor FGF->FGFR2 Binding & Dimerization RAS RAS FGFR2->RAS PI3K PI3K FGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Simplified FGFR2 signaling pathway leading to cell proliferation and survival.

Futibatinib_Mechanism cluster_inhibitors FGFR Inhibitors cluster_fgfr FGFR2 Kinase Domain cluster_outcome Outcome cluster_resistance Resistance Mutation This compound This compound (Irreversible) Cysteine_Residue Conserved Cysteine This compound->Cysteine_Residue Covalent Bond Gatekeeper_Mutation Gatekeeper Mutation (e.g., V565F) This compound->Gatekeeper_Mutation Binding Unaffected Reversible_Inhibitor Reversible Inhibitors (e.g., Infigratinib) ATP_Binding_Pocket ATP Binding Pocket Reversible_Inhibitor->ATP_Binding_Pocket Competitive Binding Reversible_Inhibitor->Gatekeeper_Mutation Binding Hindered Signaling_Blocked Signaling Blocked ATP_Binding_Pocket->Signaling_Blocked Cysteine_Residue->Signaling_Blocked Signaling_Restored Signaling Restored (Resistance) Gatekeeper_Mutation->ATP_Binding_Pocket Alters Pocket Shape Gatekeeper_Mutation:e->Signaling_Blocked:w Gatekeeper_Mutation->Signaling_Restored

Caption: Mechanism of action of this compound versus reversible FGFR inhibitors.

Futibatinib Combination Therapies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Futibatinib in combination with other kinase inhibitors, supported by experimental data, to guide future research and development.

This compound (Lytgobi®), a third-generation, irreversible fibroblast growth factor receptor (FGFR) inhibitor, has demonstrated significant clinical activity in patients with FGFR-aberrant cancers, particularly intrahepatic cholangiocarcinoma (iCCA).[1][2] However, as with many targeted therapies, acquired resistance can limit its long-term efficacy.[3][4] This has spurred investigation into combination strategies, pairing this compound with other kinase inhibitors to overcome resistance and enhance anti-tumor response. This guide provides a comprehensive comparison of these combination therapies, summarizing key preclinical and clinical data to inform researchers, scientists, and drug development professionals.

The Rationale for Combination Therapy

This compound is a highly selective and potent inhibitor that covalently binds to a conserved cysteine residue in the P-loop of the FGFR kinase domain, leading to irreversible inhibition of FGFR1, 2, 3, and 4.[5][6] This blocks downstream signaling cascades, including the RAS/MAPK, PI3K/AKT/mTOR, and PLCγ pathways, which are crucial for tumor cell proliferation and survival.[5][7]

Despite the durable responses observed with this compound monotherapy, tumors can develop resistance through two primary mechanisms:

  • On-target resistance: Acquired secondary mutations in the FGFR kinase domain, most commonly affecting the gatekeeper residue (V565) or the molecular brake (N550), can prevent drug binding.[3][8][9]

  • Off-target resistance: Activation of bypass signaling pathways, such as the PI3K/AKT/mTOR or MAPK pathways, can allow cancer cells to circumvent FGFR inhibition and maintain proliferation.[4][8][10]

Combining this compound with inhibitors of these key resistance pathways presents a logical strategy to preempt or overcome resistance, leading to more profound and durable anti-tumor effects.

Preclinical Evidence for this compound Combination Therapies

Several preclinical studies have explored the synergistic effects of combining FGFR inhibitors with other kinase inhibitors across various cancer types. These studies provide a strong foundation for the clinical investigation of this compound combination regimens.

Combination TargetKinase Inhibitor(s)Cancer TypeKey FindingsReference(s)
PI3K/mTOR Alpelisib (PI3Kα inhibitor)NeuroblastomaCombination with the FGFR inhibitor erdafitinib resulted in enhanced, dose-dependent inhibition of cell viability and proliferation compared to monotherapy.[11]
Ridaforolimus (mTOR inhibitor)Endometrial CancerCombination with the FGFR inhibitor ponatinib was suggested as a novel therapeutic strategy for FGFR2-mutant endometrial cancer.[12]
Pan-PI3K inhibitorsEndometrial CancerCombination with an FGFR inhibitor was more effective than either single agent alone.[12]
Chemotherapy Irinotecan, VincristineRhabdomyosarcomaIn vitro studies showed a synergistic effect of this compound combined with these chemotherapies. However, in vivo xenograft models showed limited efficacy.[13][14]

Clinical Investigations of this compound Combination Therapies

Building on preclinical evidence, several clinical trials are evaluating the safety and efficacy of this compound in combination with other anti-cancer agents, primarily immune checkpoint inhibitors and MEK inhibitors.

Combination AgentKinase Inhibitor ClassTrial PhaseCancer Type(s)Key Findings & StatusReference(s)
Pembrolizumab PD-1 InhibitorPhase IIMetastatic Urothelial Carcinoma (platinum-ineligible)The combination demonstrated durable responses, particularly in patients with FGFR3 alterations (ORR ~47%). The safety profile was manageable.[15]
Pembrolizumab +/- Chemotherapy PD-1 InhibitorPhase IbEsophageal CarcinomaShowed promising antitumor activity in both squamous cell carcinoma and adenocarcinoma histologies with a manageable safety profile.[16]
Durvalumab PD-L1 InhibitorActive (Not Recruiting)Muscle-Invasive Bladder CancerA clinical trial is studying the combination prior to cystectomy in patients ineligible for cisplatin-based therapy.[17]
Binimetinib MEK Inhibitor-Advanced cancers with KRAS mutationsThis combination is under investigation.[18]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways is crucial for understanding the mechanism of action of combination therapies.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->RAF This compound This compound This compound->FGFR Inhibits MEK_Inhibitor MEK Inhibitor (e.g., Binimetinib) MEK_Inhibitor->MEK Inhibits PI3K_mTOR_Inhibitor PI3K/mTOR Inhibitor (e.g., Alpelisib, Ridaforolimus) PI3K_mTOR_Inhibitor->PI3K Inhibits PI3K_mTOR_Inhibitor->mTOR Inhibits

Caption: FGFR signaling pathways and points of inhibition by this compound and other kinase inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of common experimental protocols used in the evaluation of this compound combination therapies.

Cell Viability and Proliferation Assays

  • Objective: To determine the effect of single-agent and combination drug treatments on the viability and growth of cancer cell lines.

  • Methodology:

    • Cancer cell lines (e.g., neuroblastoma lines SK-N-AS, SK-N-BE(2)-C) are seeded in 96-well plates.[11]

    • After 24 hours, cells are treated with a dose range of this compound, the combination kinase inhibitor, or both.

    • Cells are incubated for a specified period (e.g., 72 hours).

    • Cell viability is assessed using assays such as WST-1 or CellTiter-Glo®, which measure metabolic activity or ATP content, respectively.

    • The degree of synergy, additivity, or antagonism is calculated using models like the Bliss independence model or the Chou-Talalay method.

In Vivo Xenograft Models

  • Objective: To evaluate the anti-tumor efficacy of combination therapies in a living organism.

  • Methodology:

    • Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[13]

    • Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, combination inhibitor alone, and the combination of both drugs.

    • Drugs are administered according to a predetermined schedule and dosage.

    • Tumor volume is measured regularly (e.g., twice weekly) with calipers.

    • At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream signaling.

Conclusion and Future Directions

The combination of this compound with other kinase inhibitors represents a promising strategy to enhance its anti-tumor efficacy and overcome acquired resistance. Preclinical data strongly supports combinations with PI3K/mTOR inhibitors, while clinical trials are actively exploring synergy with immune checkpoint inhibitors and MEK inhibitors.[11][12][15]

Future research should focus on:

  • Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to benefit from specific combination therapies.

  • Optimizing Dosing and Scheduling: Determining the optimal dose and schedule for combination regimens to maximize efficacy and minimize toxicity.

  • Exploring Novel Combinations: Investigating combinations with inhibitors of other relevant pathways implicated in FGFR inhibitor resistance.

By continuing to explore these rational combination strategies, the full therapeutic potential of this compound can be realized, offering new hope to patients with FGFR-driven malignancies.

References

Futibatinib in the Face of Resistance: A Comparative Guide to an Irreversible FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of resistance to targeted therapies is paramount. This guide provides a detailed comparison of the irreversible FGFR inhibitor, futibatinib, with reversible FGFR inhibitors, focusing on their differential efficacy against acquired resistance mutations and the underlying signaling pathways.

Acquired resistance is a significant hurdle in the clinical efficacy of reversible Fibroblast Growth Factor Receptor (FGFR) inhibitors like pemigatinib and infigratinib.[1][2] Tumors can develop secondary mutations in the FGFR2 kinase domain, rendering these therapies ineffective. This compound, a next-generation, irreversible FGFR inhibitor, offers a promising strategy to overcome this challenge.[1][3] This guide delves into the experimental data that substantiates the unique advantages of this compound in the context of cross-resistance.

Unraveling the Mechanisms of Resistance

Resistance to reversible FGFR inhibitors predominantly arises from the emergence of specific point mutations within the FGFR2 kinase domain. The most frequently observed mutations include those in the "molecular brake" (N550) and "gatekeeper" (V565) residues.[1][2][4] These mutations sterically hinder the binding of reversible inhibitors to the ATP-binding pocket of the FGFR protein.[5]

This compound, by contrast, forms a covalent and irreversible bond with a conserved cysteine residue (C492) in the P-loop of the FGFR kinase domain.[1] This distinct mechanism of action allows it to bypass many of the resistance mutations that thwart reversible inhibitors.[6]

Comparative Efficacy Against Resistance Mutations: A Quantitative Look

The superior efficacy of this compound against common resistance mutations has been demonstrated in preclinical studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several reversible FGFR inhibitors against wild-type and mutated FGFR2. Lower IC50 values indicate greater potency.

FGFR2 MutantThis compound (IC50, nmol/L)AZD4547 (IC50, nmol/L)Infigratinib (IC50, nmol/L)Pemigatinib (IC50, nmol/L)Erdafitinib (IC50, nmol/L)
Wild Type0.6 - 5.31.110.9 - 9.00.46.4
N550H3.6>300>300--
N550K11.9--33.845.6
E566G2.418936.6--
V565I1.3>30093.8--
V565L50.6--5901585
K660M2.5 - 3.411916710.37.5

Data compiled from multiple preclinical studies.[7]

Experimental Protocols: The Ba/F3 Cell Model

A common and robust method for evaluating the efficacy of kinase inhibitors involves the use of Ba/F3 murine pro-B cells. These cells are dependent on interleukin-3 (IL-3) for survival and proliferation.

Experimental Workflow:

G cluster_0 Cell Line Engineering cluster_1 Drug Treatment & Viability Assay cluster_2 Data Analysis a Ba/F3 Cells b Transfection with FGFR2 Fusion Constructs (Wild-Type or Mutant) a->b c Selection in IL-3-free medium b->c d Plate engineered Ba/F3 cells c->d e Treat with serial dilutions of FGFR inhibitors (this compound, Reversible Inhibitors) d->e f Incubate for 72 hours e->f g Assess cell viability (e.g., CellTiter-Glo) f->g h Generate dose-response curves g->h i Calculate IC50 values h->i

Caption: Workflow for assessing FGFR inhibitor potency using Ba/F3 cells.

  • Cell Line Engineering: Ba/F3 cells are genetically engineered to express a specific FGFR2 fusion protein (e.g., FGFR2-BICC1), which is commonly found in cholangiocarcinoma.[8] These engineered cells are then cultured in a medium lacking IL-3, ensuring their survival is dependent on the activity of the expressed FGFR2 fusion protein.[8]

  • Drug Treatment: The engineered Ba/F3 cells, harboring either wild-type or mutated FGFR2, are then treated with varying concentrations of this compound or reversible FGFR inhibitors.[8]

  • Viability Assessment: After a set incubation period (typically 72 hours), cell viability is measured using a luminescent cell viability assay, such as CellTiter-Glo.

  • IC50 Determination: The resulting data is used to generate dose-response curves, from which the IC50 values are calculated.

The FGFR Signaling Pathway and Inhibitor Action

FGFR activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[9][10][11][12] Both reversible and irreversible inhibitors aim to block these pathways by inhibiting the kinase activity of FGFR.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGFR FGFR PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Rev_Inhib Reversible Inhibitors Rev_Inhib->FGFR This compound This compound This compound->FGFR

Caption: Simplified FGFR signaling pathway and points of inhibition.

Clinical Implications and Future Directions

The preclinical data demonstrating this compound's efficacy against resistance mutations are supported by clinical evidence. In clinical trials, this compound has shown durable objective responses in patients with advanced intrahepatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements who have previously been treated with other therapies, including reversible FGFR inhibitors.[3][13] Case reports have also documented robust and prolonged responses to this compound in patients who developed resistance to pemigatinib.[14][15]

The emergence of polyclonal FGFR2 kinase domain mutations at the time of resistance to reversible inhibitors highlights the need for therapies with a broader activity profile.[4] While this compound can overcome many of these mutations, acquired resistance to this compound can still occur, often through the selection of different FGFR2 kinase domain mutations, such as V565L/F and N550K.[16]

This underscores the importance of ongoing research into next-generation FGFR inhibitors and combination therapies to address the dynamic nature of tumor evolution and drug resistance. The development of covalent inhibitors like this compound represents a significant advancement in the treatment of FGFR-driven cancers, offering a valuable therapeutic option for patients who have exhausted other treatment avenues.[13]

References

A Head-to-Head Comparison: Irreversible vs. Reversible FGFR Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms, efficacy, and resistance profiles of covalent and non-covalent inhibitors of the Fibroblast Growth Factor Receptor, providing researchers with critical data for informed decision-making in drug development.

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a crucial regulator of cell proliferation, differentiation, and survival, has emerged as a significant target in oncology. Genetic aberrations such as mutations, amplifications, and fusions in FGFR genes can lead to oncogenic signaling, driving the growth of various solid tumors. Consequently, a new generation of targeted therapies, FGFR inhibitors, have been developed and have shown considerable promise in the clinic. These inhibitors are broadly categorized into two classes based on their binding mechanism: irreversible (covalent) and reversible (non-covalent). This guide provides a comprehensive head-to-head comparison of these two classes, supported by experimental data, to aid researchers and drug development professionals in this dynamic field.

Mechanism of Action: A Tale of Two Bonds

The fundamental difference between irreversible and reversible FGFR inhibitors lies in their interaction with the FGFR kinase domain.

Reversible inhibitors , such as pemigatinib, infigratinib, and erdafitinib, are ATP-competitive, binding to the ATP-binding pocket of the FGFR kinase domain through non-covalent interactions like hydrogen bonds and hydrophobic interactions. This binding is in equilibrium, and the inhibitor can dissociate from the enzyme.

Irreversible inhibitors , exemplified by futibatinib, also initially bind to the ATP-binding pocket but then form a stable, covalent bond with a specific, conserved cysteine residue within the P-loop of the FGFR kinase domain. This covalent linkage leads to a prolonged and sustained inhibition of FGFR signaling, even after the drug has been cleared from circulation.

FGFR_Inhibitor_Binding_Modes cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition cluster_pathway FGFR Signaling Pathway rev_inhibitor Reversible Inhibitor atp_pocket_rev ATP Binding Pocket rev_inhibitor->atp_pocket_rev Non-covalent bonding FGFR FGFR rev_inhibitor->FGFR Inhibition atp_pocket_rev->rev_inhibitor Dissociation irr_inhibitor Irreversible Inhibitor atp_pocket_irr ATP Binding Pocket irr_inhibitor->atp_pocket_irr Initial non-covalent binding irr_inhibitor->FGFR Sustained Inhibition cysteine Cysteine Residue (P-loop) atp_pocket_irr->cysteine Covalent bond formation Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR->Downstream Activation Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Binding modes of reversible and irreversible FGFR inhibitors.

Quantitative Comparison of Inhibitor Potency

The potency of FGFR inhibitors is a critical determinant of their therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported IC50 values for prominent irreversible and reversible FGFR inhibitors against wild-type FGFR isoforms.

Inhibitor (Class)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference(s)
This compound (Irreversible)1.4 - 1.81.4 - 3.21.6 - 3.33.7
Pemigatinib (Reversible)0.40.51.030
Infigratinib (Reversible)0.91.41.060
Erdafitinib (Reversible)1.22.52.95.7

Note: IC50 values can vary depending on the specific assay conditions.

Overcoming Resistance: The Irreversible Advantage

A significant challenge with targeted therapies is the development of acquired resistance. In the context of FGFR inhibitors, resistance can arise from on-target mutations within the FGFR kinase domain, which can hinder the binding of reversible inhibitors.

Preclinical studies have demonstrated that irreversible inhibitors like this compound can maintain activity against certain FGFR2 kinase domain mutations that confer resistance to reversible inhibitors. This is attributed to the covalent binding mechanism, which is less susceptible to alterations in the ATP-binding pocket that affect non-covalent interactions. For instance, this compound has shown robust inhibition of FGFR2 gatekeeper mutants that are resistant to several ATP-competitive inhibitors.

Experimental Protocols

To ensure the reproducibility and accurate comparison of FGFR inhibitors, standardized and detailed experimental protocols are essential.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the enzymatic activity of purified FGFR kinases and the inhibitory effect of compounds.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to kinase activity.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).

    • Dilute the FGFR enzyme (e.g., FGFR2) and substrate (e.g., Poly(E,Y)4:1) to the desired concentrations in 1X Kinase Buffer.

    • Prepare a solution of ATP at twice the final desired concentration in 1X Kinase Buffer.

    • Prepare serial dilutions of the test inhibitors (irreversible and reversible) in 100% DMSO, followed by a further dilution in 1X Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted inhibitor solution or vehicle (DMSO control).

    • Add 10 µL of the diluted enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay assesses the effect of FGFR inhibitors on the proliferation and viability of cancer cell lines with known FGFR alterations.

Principle: The MTT assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Detailed Protocol (MTT Assay):

  • Cell Seeding:

    • Culture cancer cell lines with known FGFR alterations (e.g., SNU-16 with FGFR2 amplification) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the irreversible and reversible FGFR inhibitors in culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the inhibitors or vehicle control.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 values from the dose-response curves.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of FGFR inhibitors in a living organism.

Principle: Human cancer cells with specific FGFR alterations are implanted into immunocompromised mice. The effect of the inhibitors on tumor growth is then monitored over time.

Detailed Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 SNU-16 cells) into the flank of immunocompromised mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into different treatment groups (e.g., vehicle control, reversible inhibitor, irreversible inhibitor).

    • Administer the inhibitors orally or via intraperitoneal injection at predetermined doses and schedules (e.g., once daily for 21 days).

  • Tumor Growth Monitoring:

    • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).

    • Compare the tumor growth inhibition between the different treatment groups.

FGFR_Inhibitor_Comparison_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_inhibitors Test Articles biochem Biochemical Kinase Assay (IC50 Determination) cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) biochem->cell_viability Potency in Cells resistance Resistance Profiling (Mutant Cell Lines) cell_viability->resistance Efficacy against Resistance Mutations xenograft Xenograft Tumor Model (Efficacy & Tolerability) pd_analysis Pharmacodynamic Analysis (Target Engagement) xenograft->pd_analysis Mechanism of Action in vivo rev_inhibitor Reversible FGFR Inhibitor rev_inhibitor->biochem rev_inhibitor->cell_viability rev_inhibitor->resistance rev_inhibitor->xenograft irr_inhibitor Irreversible FGFR Inhibitor irr_inhibitor->biochem irr_inhibitor->cell_viability irr_inhibitor->resistance irr_inhibitor->xenograft

Figure 2: Experimental workflow for comparing FGFR inhibitors.

Conclusion

Both irreversible and reversible FGFR inhibitors have demonstrated significant anti-tumor activity and have become valuable tools in the treatment of cancers with FGFR aberrations. Reversible inhibitors have established clinical efficacy, while irreversible inhibitors offer the potential for more sustained target inhibition and the ability to overcome certain resistance mechanisms. The choice between these two classes for a particular research or clinical application will depend on a variety of factors, including the specific FGFR alteration, the potential for resistance, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols outlined in this guide provide a framework for the direct and rigorous comparison of these promising therapeutic agents.

Futibatinib: Overcoming Resistance in FGFR-Driven Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Futibatinib in Models Resistant to Other FGFR Tyrosine Kinase Inhibitors (TKIs)

The development of tyrosine kinase inhibitors (TKIs) targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has marked a significant advancement in the treatment of various cancers harboring FGFR genetic aberrations. However, the long-term efficacy of first-generation, reversible FGFR TKIs is often limited by the emergence of acquired resistance, primarily through secondary mutations in the FGFR kinase domain.[1][2][3][4][5][6] this compound (TAS-120) is a next-generation, orally bioavailable, irreversible FGFR1-4 inhibitor designed to address this challenge.[3][4][5][6][7][8] This guide provides a detailed comparison of this compound's efficacy against that of other FGFR TKIs, with a focus on preclinical and clinical models of acquired resistance, supported by experimental data and protocols.

Mechanism of Action: The Advantage of Irreversible Binding

Unlike reversible TKIs (e.g., pemigatinib, infigratinib, erdafitinib) that compete with ATP for binding to the FGFR kinase domain, this compound forms a covalent and irreversible bond with a conserved cysteine residue (C492 in FGFR2) in the P-loop of the ATP binding pocket.[9][10] This distinct mechanism of action makes this compound less susceptible to resistance mutations that alter the ATP-binding site, particularly the common "gatekeeper" mutations.[10][11] Preclinical studies have shown that this compound demonstrates robust activity against a wide spectrum of FGFR2 kinase domain mutations that confer resistance to reversible inhibitors.[1][3][4][5][6][7][8][11]

Below is a diagram illustrating the FGFR signaling pathway and the mechanism of TKI action.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors FGFR Inhibitors FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binding Dimer Dimerization & Autophosphorylation FGFR->Dimer TKI_node ATP-Binding Pocket (Target for TKIs) Dimer->TKI_node Resistance Resistance Mutations (e.g., Gatekeeper V565, Molecular Brake N550) TKI_node->Resistance Site of mutations RAS RAS TKI_node->RAS PI3K PI3K TKI_node->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound (Irreversible) This compound->TKI_node Covalent Bond Reversible_TKI Reversible TKIs (e.g., Pemigatinib) Reversible_TKI->TKI_node Competitive Binding

Caption: FGFR signaling pathway and TKI intervention points.

Comparative In Vitro Efficacy

Kinase Inhibitory Activity

This compound demonstrates potent and selective inhibition of FGFR1-4 kinases with IC50 values in the low nanomolar range.[7][8] Its irreversible binding translates to superior potency against common resistance mutations compared to reversible inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nmol/L)

Kinase Target This compound
FGFR1 1.8 ± 0.4
FGFR2 1.4 ± 0.3
FGFR3 1.6 ± 0.1
FGFR4 3.7 ± 0.4

Data sourced from Sohtome et al., Cancer Research, 2020.[7]

Anti-proliferative Activity in FGFR-Aberrant Cell Lines

This compound effectively inhibits the growth of various cancer cell lines harboring different FGFR genomic aberrations, including amplifications, mutations, and fusions.[7][8]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (GI50, µmol/L)

Cancer Type Cell Line FGFR Genomic Aberration GI50 (Mean ± SD)
Gastric Cancer SNU-16 FGFR2 Amplification 0.0034 ± 0.0006
Lung Cancer H1581 FGFR1 Amplification 0.0016 ± 0.0004
Multiple Myeloma OPM-2 FGFR3 Translocation 0.0094 ± 0.0015
Bladder Cancer RT-112 FGFR3 Fusion 0.021 ± 0.003
Endometrial Cancer MFE-280 FGFR2 Point Mutation 0.047 ± 0.003
Breast Cancer SUM-52PE FGFR1 Amplification 0.0090 ± 0.0010

Data sourced from Sohtome et al., Cancer Research, 2020.[7]

Efficacy Against Resistant FGFR2 Mutants

The key advantage of this compound lies in its ability to inhibit FGFR2 mutants that are resistant to reversible TKIs. Preclinical studies show that this compound maintains high potency against various gatekeeper and molecular brake mutations.[7][8][11] The frequency of developing drug-resistant clones has been observed to be lower with this compound compared to reversible ATP-competitive FGFR inhibitors.[7][8][12]

Table 3: Comparative Inhibitory Activity Against Resistant FGFR2 Mutants

FGFR2 Mutant This compound IC50 (nmol/L) Efficacy vs. Reversible TKIs
V565I (Gatekeeper) 1.3 - 50.6 Greater potency than erdafitinib, pemigatinib, infigratinib, and AZD4547[1][5][7][8]
V565L (Gatekeeper) 1.3 - 50.6 Greater potency than erdafitinib, pemigatinib, infigratinib, and AZD4547[1][5][7][8]
N550K/H Maintained Activity This compound shows stronger activity against a wider spectrum of mutations than other inhibitors[11]
K660N/M Maintained Activity This compound shows stronger activity against a wider spectrum of mutations than other inhibitors[11]

Data compiled from multiple preclinical studies.[1][5][7][8][11]

In Vivo Antitumor Activity

In xenograft models derived from human tumors with various FGFR aberrations, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.[7][8][12] This antitumor activity was associated with sustained inhibition of FGFR phosphorylation in the tumors.[7][8] Studies in patient-derived xenograft (PDX) models of breast cancer also demonstrated this compound's ability to inhibit tumor growth, causing stabilization and even prolonged regression in models with FGFR2 amplification and mutations.[13][14]

Clinical Evidence in Pre-treated Patients

The efficacy of this compound in patients who have developed resistance to prior FGFR inhibitors has been demonstrated in clinical trials.

  • In a Phase I dose-expansion study, durable responses were observed in patients with intrahepatic cholangiocarcinoma (iCCA) who had progressed on prior FGFR inhibitors.[1] Of 28 patients with prior FGFR inhibitor therapy, 5 (17.9%) achieved an objective response with this compound.[5][15]

  • The pivotal Phase II FOENIX-CCA2 trial showed that this compound yielded an objective response rate (ORR) of 42% in patients with previously treated, unresectable, or metastatic iCCA harboring FGFR2 fusions or rearrangements.[6][16][17][18] The median duration of response was 9.7 months, with a median progression-free survival of 9.0 months and overall survival of 21.7 months.[17][18]

While direct head-to-head trials are limited, an indirect treatment comparison suggested a numerical advantage for this compound in all efficacy parameters (PFS, OS, DOR, ORR) compared to the reversible inhibitor pemigatinib in patients with iCCA.[19][20]

Mechanisms of Resistance

Acquired resistance to FGFR inhibitors is a significant clinical challenge.

  • On-Target Resistance: The most common mechanism is the acquisition of secondary mutations in the FGFR kinase domain, particularly affecting the gatekeeper residue (V565 in FGFR2) and the molecular brake residues (e.g., N550).[9][21][22][23] While numerous mutations confer resistance to reversible inhibitors, resistance to this compound appears to be mediated by a narrower spectrum of mutations, primarily at the N550 and V565 residues.[22][23] Notably, mutations at the covalent binding site of this compound (C492) are rare, potentially due to reduced signaling activity of the mutated receptor.[9][21]

  • Off-Target Resistance: Resistance can also occur through the activation of bypass signaling pathways, such as the PI3K/mTOR and MAPK pathways.[2][22]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison A1 Selection of FGFR-Aberrant and Resistant Cancer Cell Lines B1 Cell Viability / Proliferation Assays (e.g., CellTiter-Glo) A1->B1 B3 Western Blot Analysis (pFGFR, pERK, pAKT) A1->B3 A2 Generation of Resistant Clones (e.g., via mutagenesis) A2->B1 B2 Kinase Inhibition Assays (Determine IC50) A2->B2 A2->B3 C1 Development of Xenograft Models (Cell Line or PDX) B1->C1 Candidate for In Vivo Study D1 This compound Treatment (Oral Administration) C1->D1 E1 Monitor Tumor Volume and Body Weight D1->E1 E2 Pharmacodynamic Analysis (e.g., Tumor pFGFR levels) D1->E2 F1 Compare Efficacy of this compound vs. Reversible TKIs E1->F1 E2->F1

Caption: General experimental workflow for evaluating TKI efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.

In Vitro Kinase and Cell Proliferation Assays
  • Kinase Inhibition Assay: The inhibitory activities (IC50) of this compound against recombinant FGFR1, 2, 3, and 4 kinases are typically determined using enzymatic assays that measure kinase activity, such as radioisotope-based filter binding assays or luminescence-based assays.[7]

  • Cell Lines and Culture: A panel of human cancer cell lines with known FGFR aberrations (e.g., SNU-16, H1581, RT-112) are cultured under standard conditions. To model resistance, Ba/F3 cells, which are dependent on specific kinase signaling for growth, are engineered to express various FGFR2 kinase domain mutants.[11]

  • Cell Proliferation (GI50) Assay: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or other TKIs for a specified period (e.g., 72 hours). Cell viability is measured using reagents like CellTiter-Glo (Promega), which quantifies ATP levels as an indicator of metabolically active cells. The GI50 value (the concentration causing 50% growth inhibition) is then calculated.[7]

Western Blot Analysis
  • Purpose: To confirm the on-target effect of this compound by assessing the phosphorylation status of FGFR and its key downstream signaling proteins (e.g., ERK, AKT).

  • Method: Cells are treated with the inhibitor for a short period (e.g., 1-2 hours). Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against phosphorylated and total forms of FGFR, ERK, and AKT, followed by detection with secondary antibodies.[7][12]

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., BALB/c nude) are subcutaneously implanted with cancer cells or patient-derived tumor fragments (PDXs).[7][13][14]

  • Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically once daily.[7][8]

  • Efficacy Evaluation: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Antitumor efficacy is assessed by comparing tumor growth between the treated and control groups.[13]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised at various time points post-dosing to analyze the levels of phosphorylated FGFR via western blot or immunohistochemistry to confirm target engagement.[7]

Mechanism_of_Action cluster_reversible Reversible TKI cluster_irreversible This compound (Irreversible TKI) WT_Rev Wild-Type FGFR + Reversible TKI WT_Rev_Outcome Effective Inhibition of FGFR Signaling WT_Rev->WT_Rev_Outcome Mut_Rev Resistant Mutant FGFR (e.g., Gatekeeper) + Reversible TKI Mut_Rev_Outcome Reduced Binding Affinity; ATP Outcompetes TKI; Resistance Occurs Mut_Rev->Mut_Rev_Outcome Mut_Irr Resistant Mutant FGFR (e.g., Gatekeeper) + this compound Mut_Rev->Mut_Irr This compound provides effective 2nd-line option WT_Irr Wild-Type FGFR + this compound WT_Irr_Outcome Covalent Bond Forms; Irreversible Inhibition WT_Irr->WT_Irr_Outcome Mut_Irr_Outcome Covalent Bond Overcomes Reduced Affinity; Inhibition Maintained Mut_Irr->Mut_Irr_Outcome

Caption: Logical flow of reversible vs. irreversible TKI action.

Conclusion

This compound represents a significant therapeutic advance for patients with FGFR-driven cancers, particularly those who have developed resistance to other FGFR TKIs. Its unique irreversible binding mechanism provides potent and sustained inhibition of FGFR signaling, even in the presence of common resistance mutations in the kinase domain.[10] Preclinical and clinical data robustly support its efficacy in overcoming resistance to reversible inhibitors, leading to durable clinical responses in heavily pretreated patient populations.[1][16] The continued investigation of this compound, both as a monotherapy and in combination strategies, will be critical in further defining its role in the evolving landscape of targeted cancer therapy.[3][4][5][6][9]

References

Unlocking Synergistic Potential: Futibatinib in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical and clinical data suggests a promising synergistic relationship between the irreversible FGFR inhibitor, Futibatinib, and immune checkpoint inhibitors. This combination strategy aims to enhance anti-tumor immunity by targeting both cancer cell-intrinsic signaling pathways and modulating the tumor microenvironment, offering a new frontier in cancer treatment for researchers, scientists, and drug development professionals.

This compound, a potent and selective irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1-4, has shown significant clinical activity in tumors with FGFR aberrations. Emerging preclinical rationale and ongoing clinical investigations are now highlighting its potential to be combined with immunotherapies, such as PD-1/PD-L1 inhibitors, to achieve a more robust and durable anti-cancer response. The core concept behind this synergy lies in the ability of this compound to remodel the tumor microenvironment, making it more susceptible to immune-mediated destruction.

Mechanism of Synergy: A Two-Pronged Attack

The proposed synergistic effect of combining this compound with immunotherapy is rooted in a dual mechanism of action. On one hand, this compound directly inhibits the oncogenic signaling driven by aberrant FGFR pathways within cancer cells, leading to decreased tumor cell proliferation and survival. On the other hand, preclinical evidence suggests that FGFR inhibition can favorably alter the tumor immune landscape.

This immunomodulation is characterized by a decrease in the infiltration of immunosuppressive cells, such as tumor-associated macrophages (TAMs) and regulatory T cells (Tregs), within the tumor microenvironment. Concurrently, FGFR inhibition is believed to enhance the proliferation and activation of cytotoxic immune cells, including T cells and Natural Killer (NK) cells. This shift in the balance of immune cells creates a more inflamed and immunologically "hot" tumor microenvironment, thereby augmenting the efficacy of immune checkpoint inhibitors that work by releasing the "brakes" on the immune system.

dot

Synergy_Mechanism cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment This compound This compound FGFR Aberrant FGFR Signaling This compound->FGFR Inhibits T_Cell Cytotoxic T-Cell This compound->T_Cell Increases Activation Suppressive_Cells Immunosuppressive Cells (TAMs, Tregs) This compound->Suppressive_Cells Decreases Immune_Attack Enhanced Anti-Tumor Immunity This compound->Immune_Attack Proliferation Tumor Growth and Survival FGFR->Proliferation Drives Proliferation->Immune_Attack Tumor Cell Death ICI Immune Checkpoint Inhibitor (e.g., anti-PD-1) PD1_PDL1 PD-1/PD-L1 Interaction ICI->PD1_PDL1 Blocks ICI->Immune_Attack T_Cell->Immune_Attack PD1_PDL1->T_Cell Inhibits Suppressive_Cells->T_Cell Inhibits

Figure 1: Proposed Synergistic Mechanism. this compound inhibits tumor growth directly via FGFR signaling blockade and indirectly by modulating the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors, leading to a more potent anti-tumor immune response.

Preclinical Evidence of Synergy

While direct preclinical studies detailing the synergistic effects of this compound specifically with immunotherapy are emerging, the foundational evidence comes from studies on other selective FGFR inhibitors and the established immunomodulatory roles of the FGFR signaling pathway.

Preclinical data for combining FGFR inhibitors with immunotherapy suggest a significant increase in the infiltration of activated T and NK cells and a reduction in immunosuppressive tumor-associated macrophages. This shift in the immune cell landscape within the tumor is often accompanied by an increase in the clonality of T cells, indicating a more targeted and robust anti-tumor immune response.

Experimental Protocols: A Look into Preclinical Methodologies

To investigate the synergistic potential of this compound and immunotherapy, a combination of in vitro and in vivo experimental models are typically employed.

In Vitro Assays:

  • Co-culture Systems: Cancer cell lines with known FGFR alterations are co-cultured with human or murine immune cells (e.g., peripheral blood mononuclear cells or splenocytes). The combination of this compound and an anti-PD-1/PD-L1 antibody is added to these co-cultures.

  • Endpoint Analysis: Key endpoints include:

    • T-cell Activation: Measured by the expression of activation markers (e.g., CD69, CD25) and cytokine production (e.g., IFN-γ, TNF-α) using flow cytometry and ELISA.

    • Cytotoxicity Assays: Assessing the ability of immune cells to kill cancer cells, often measured by chromium-51 release assays or real-time cell impedance analysis.

    • Immune Cell Proliferation: Quantified using assays such as CFSE dilution measured by flow cytometry.

In Vivo Models:

  • Syngeneic Mouse Models: Immunocompetent mice are implanted with murine tumor cell lines that have been engineered to express aberrant FGFRs. These models allow for the evaluation of the combination therapy in the context of a fully functional immune system.

  • Treatment and Monitoring: Mice are treated with this compound (administered orally), an anti-PD-1/PD-L1 antibody (administered via intraperitoneal injection), or the combination. Tumor growth is monitored over time, and survival is a key endpoint.

  • Tumor Microenvironment Analysis: At the end of the study, tumors are harvested for detailed analysis of the immune infiltrate using techniques such as:

    • Immunohistochemistry (IHC) and Immunofluorescence (IF): To visualize and quantify the presence of different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, F4/80+ macrophages) within the tumor.

    • Flow Cytometry: To provide a more detailed quantitative analysis of the proportions and activation status of various immune cell subsets.

    • Gene Expression Analysis (e.g., RNA-sequencing): To identify changes in immune-related gene signatures within the tumor microenvironment.

dot

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Interpretation CoCulture Tumor Cell-Immune Cell Co-culture Treatment_vitro Treatment: This compound +/- anti-PD-1 CoCulture->Treatment_vitro Analysis_vitro Analysis: - T-cell Activation - Cytotoxicity - Cytokine Release Treatment_vitro->Analysis_vitro Synergy_Assessment Assessment of Synergistic Efficacy Analysis_vitro->Synergy_Assessment Syngeneic_Model Syngeneic Mouse Tumor Model Treatment_vivo Treatment: This compound +/- anti-PD-1 Syngeneic_Model->Treatment_vivo Monitoring Tumor Growth and Survival Monitoring Treatment_vivo->Monitoring TME_Analysis Tumor Microenvironment Analysis (IHC, Flow) Monitoring->TME_Analysis TME_Analysis->Synergy_Assessment

Figure 2: Preclinical Experimental Workflow. A general workflow for investigating the synergistic effects of this compound and immunotherapy, encompassing both in vitro and in vivo methodologies to assess efficacy and mechanism of action.

Clinical Investigations: Translating Preclinical Promise to Patient Benefit

The compelling preclinical rationale has led to the initiation of several clinical trials investigating the combination of this compound with immune checkpoint inhibitors across various cancer types.

Trial Identifier Cancer Type Immunotherapy Agent Phase Status
NCT04601857Metastatic Urothelial CarcinomaPembrolizumabIIOngoing
NCT04828486Hepatocellular CarcinomaPembrolizumabIIOngoing
NCT05945823Solid Tumors (including Esophageal and Pancreatic Cancer)PembrolizumabIIOngoing
-Muscle-Invasive Bladder CancerDurvalumab-Active

Table 1: Key Clinical Trials of this compound in Combination with Immunotherapy.

Preliminary results from the Phase II trial in platinum-ineligible metastatic urothelial carcinoma (NCT04601857) have shown durable responses with the combination of this compound and pembrolizumab, particularly in patients with FGFR3 mutations or FGFR1-4 rearrangements. The combination has demonstrated a manageable safety profile.

Alternative and Comparative Therapies

While this compound is a key player, other selective FGFR inhibitors are also being explored in combination with immunotherapy. It is important for researchers and clinicians to consider the nuances of each inhibitor, including their binding kinetics (irreversible vs. reversible) and selectivity profiles, as these may influence their immunomodulatory properties and overall synergistic potential.

FGFR Inhibitor Binding Mechanism Combination with Immunotherapy Key Considerations
This compound IrreversiblePembrolizumab, DurvalumabPotentially more sustained target inhibition.
Erdafitinib Re

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Futibatinib

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling and disposal of the potent FGFR inhibitor, Futibatinib, are critical for protecting laboratory personnel. This guide provides immediate, procedural, and logistical information to ensure the safe use of this compound in research settings.

This compound is a targeted therapy, an irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1-4, approved for the treatment of certain types of cancer.[1][2] As with many potent small molecule inhibitors, careful handling is paramount to minimize occupational exposure and ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary route of exposure to potent compounds like this compound in a laboratory setting is through inhalation of aerosols or dust, and dermal contact.[3] Therefore, a comprehensive PPE strategy is essential. The following table summarizes the recommended PPE for handling this compound, based on guidelines for cytotoxic and hazardous drugs.[4][5][6]

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves (meeting ASTM D6978-05 standard).[7][8][9] The outer glove should be worn over the gown cuff, and the inner glove underneath.Provides a robust barrier against chemical permeation. Double gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.[10][11]
Gown Disposable, solid-front gown made of a low-permeability fabric such as polyethylene-coated polypropylene.[10] Cuffs should be tight-fitting.Protects the wearer's clothing and skin from splashes and contamination. Impermeable materials prevent the passage of the chemical.
Eye/Face Protection Safety goggles with side shields or a full-face shield.[7][12]Protects the eyes and face from splashes of liquids or airborne particles.
Respiratory Protection A suitable respirator should be used when handling the powder outside of a containment system (e.g., chemical fume hood or biological safety cabinet) or when there is a risk of aerosol generation.[1][7]Prevents inhalation of the potent compound. The type of respirator should be selected based on a risk assessment.

Procedural Guidance for Safe Handling

Adherence to standard operating procedures is crucial for minimizing exposure risk. The following workflows outline the key steps for donning and doffing PPE and for the general handling of this compound in a laboratory setting.

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning (Clean Area) cluster_doffing PPE Doffing (At Exit of Handling Area) Don1 Wash Hands Don2 Don Gown Don1->Don2 Don3 Don Inner Pair of Gloves Don2->Don3 Don4 Don Outer Pair of Gloves (over cuffs) Don3->Don4 Don5 Don Eye/Face Protection Don4->Don5 Don6 Don Respirator (if required) Don5->Don6 Don_Start Start Don_Start->Don1 Doff1 Remove Outer Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Remove Eye/Face Protection Doff2->Doff3 Doff4 Remove Respirator (if worn) Doff3->Doff4 Doff5 Remove Inner Gloves Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6 Doff_End End Doff6->Doff_End Disposal_Plan cluster_waste_generation Waste Generation (At the Bench) cluster_waste_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Gowns, Tubes, Pipette Tips) Cytotoxic_Bag Clearly Labeled, Leak-Proof Cytotoxic Waste Bag (Purple/Red) Solid_Waste->Cytotoxic_Bag Liquid_Waste Contaminated Liquids (Aqueous/Solvent Solutions) Cytotoxic_Liquid_Container Designated, Sealed Cytotoxic Liquid Waste Container Liquid_Waste->Cytotoxic_Liquid_Container Sharps_Waste Contaminated Sharps (Needles, Syringes) Cytotoxic_Sharps_Container Puncture-Resistant Cytotoxic Sharps Container Sharps_Waste->Cytotoxic_Sharps_Container Incineration High-Temperature Incineration by a Licensed Waste Management Facility Cytotoxic_Bag->Incineration Cytotoxic_Liquid_Container->Incineration Cytotoxic_Sharps_Container->Incineration

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Futibatinib
Reactant of Route 2
Reactant of Route 2
Futibatinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.